Technical Documentation Center

2-Amino-7-bromoindan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-7-bromoindan-1-ol hydrochloride
  • CAS: 1259952-25-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Amino-7-bromoindan-1-ol hydrochloride

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide outlines a proposed synthetic pathway and comprehensive characterization strategy for the novel compound, 2-...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a proposed synthetic pathway and comprehensive characterization strategy for the novel compound, 2-Amino-7-bromoindan-1-ol hydrochloride. While direct literature on this specific molecule is not currently available, this document leverages established chemical principles and data from closely related analogs to provide a robust framework for its preparation and analysis. The indane scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine substituent at the 7-position offers a versatile handle for further chemical modification, making this compound a potentially valuable building block in drug discovery. This guide details a multi-step synthesis commencing from the commercially available 7-bromo-1-indanone, followed by a discussion of its predicted physicochemical properties, a protocol for its structural elucidation using modern analytical techniques, and an exploration of its potential applications based on the pharmacology of related 2-aminoindane derivatives.

Introduction: The Significance of Substituted 2-Aminoindanes

The 2-aminoindane framework is a rigid analog of phenethylamine and is a core structural motif in a variety of psychoactive compounds and central nervous system (CNS) active agents.[1][2][3] These molecules are known to interact with monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), leading to a range of stimulant and entactogenic effects.[1][4] The pharmacological profile of 2-aminoindane derivatives can be finely tuned through substitution on the aromatic ring.

The introduction of a bromine atom at the 7-position of the indane ring, as proposed in 2-Amino-7-bromoindan-1-ol hydrochloride, offers a unique opportunity for synthetic diversification. The bromine atom can serve as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[5] This strategic functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents targeting the CNS.[5] This guide provides a scientifically grounded, albeit hypothetical, pathway to access this promising chemical entity.

Proposed Physicochemical Properties

Based on the structure of 2-Amino-7-bromoindan-1-ol hydrochloride and data from analogous compounds, its key physicochemical properties are predicted as follows:

PropertyPredicted ValueSource/Rationale
Molecular Formula C₉H₁₁BrClNOBased on chemical structure
Molecular Weight 264.55 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidInferred from similar hydrochloride salts of aminoindanes[6]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Typical for hydrochloride salts of amines
Stereochemistry Expected to exist as a mixture of diastereomers (cis and trans)Synthesis from a planar ketone precursor without chiral control

Proposed Synthesis of 2-Amino-7-bromoindan-1-ol hydrochloride

The proposed synthetic route to 2-Amino-7-bromoindan-1-ol hydrochloride is a multi-step process beginning with the commercially available 7-bromo-1-indanone. The synthesis is designed to be robust and adaptable, drawing upon established methodologies for the synthesis of similar 2-aminoindanols.[7][8]

Synthesis Workflow Diagram

Synthesis_Workflow Start 7-Bromo-1-indanone Step1 Step 1: Reduction to Indanol Reagents: NaBH₄, Methanol Start->Step1 Intermediate1 7-Bromoindan-1-ol Step1->Intermediate1 Step2 Step 2: Epoxidation Reagents: m-CPBA, DCM Intermediate1->Step2 Intermediate2 7-Bromo-1,2-epoxyindane Step2->Intermediate2 Step3 Step 3: Amination Reagents: NH₃ (aq), Ethanol Intermediate2->Step3 Intermediate3 2-Amino-7-bromoindan-1-ol Step3->Intermediate3 Step4 Step 4: Salt Formation Reagents: HCl in Ether Intermediate3->Step4 End 2-Amino-7-bromoindan-1-ol hydrochloride Step4->End

Caption: Proposed synthetic workflow for 2-Amino-7-bromoindan-1-ol hydrochloride.

Detailed Experimental Protocols

Step 1: Reduction of 7-Bromo-1-indanone to 7-Bromoindan-1-ol

  • Rationale: The initial step involves the reduction of the ketone functionality of 7-bromo-1-indanone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[8]

  • Protocol:

    • To a stirred solution of 7-bromo-1-indanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford crude 7-bromoindan-1-ol.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Epoxidation of 7-Bromoindan-1-ol

  • Rationale: The conversion of the alkene (formed in situ or from dehydration of the alcohol) to an epoxide provides a reactive intermediate for the introduction of the amino group. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose. An alternative, more direct route from the bromohydrin can also be considered.

  • Protocol:

    • Dissolve 7-bromoindan-1-ol (1.0 eq) in dichloromethane (DCM).

    • Add m-CPBA (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 7-bromo-1,2-epoxyindane.

Step 3: Amination of 7-Bromo-1,2-epoxyindane

  • Rationale: The epoxide ring is susceptible to nucleophilic attack by ammonia, leading to the formation of the desired 2-amino-1-ol product. This reaction typically yields a mixture of cis and trans diastereomers.[7]

  • Protocol:

    • Dissolve the crude 7-bromo-1,2-epoxyindane in ethanol.

    • Add an excess of aqueous ammonia solution.

    • Heat the mixture in a sealed vessel at 60-80 °C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water.

    • Dry the organic layer and concentrate to obtain the crude 2-Amino-7-bromoindan-1-ol.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: The final step involves the conversion of the free base to its hydrochloride salt to improve its stability, crystallinity, and handling properties.

  • Protocol:

    • Dissolve the crude 2-Amino-7-bromoindan-1-ol in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-7-bromoindan-1-ol hydrochloride.

Structural Elucidation and Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-7-bromoindan-1-ol hydrochloride. The following techniques are recommended, with predicted data based on the analysis of structurally similar compounds like (1R,2S)-1-amino-2-indanol.[9]

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (in D₂O)Aromatic protons (δ 7.0-7.5 ppm, multiplet, 3H), Benzylic proton (CH-OH, δ ~4.8-5.0 ppm, doublet), Amino-bearing proton (CH-NH₃⁺, δ ~4.0-4.2 ppm, multiplet), Methylene protons (CH₂, δ ~3.0-3.5 ppm, multiplets, 2H). The presence of diastereomers will likely result in a more complex spectrum with overlapping signals.
¹³C NMR (in D₂O)Aromatic carbons (δ ~120-145 ppm), Carbon-bromine bond (C-Br, δ ~115-125 ppm), Benzylic carbon (C-OH, δ ~70-75 ppm), Amino-bearing carbon (C-NH₃⁺, δ ~55-60 ppm), Methylene carbon (CH₂, δ ~35-40 ppm).
Infrared (IR) (KBr pellet)Broad O-H and N-H stretching (3200-3500 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹), Aliphatic C-H stretching (~2850-2950 cm⁻¹), Aromatic C=C stretching (~1600, 1480 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹), C-Br stretching (500-600 cm⁻¹).
Mass Spectrometry (MS) (ESI+)Expected [M+H]⁺ at m/z 228.0/230.0 (for the free base, showing isotopic pattern for Br). Fragmentation would likely involve loss of water and ammonia.
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using D₂O as the solvent to allow for the exchange of labile protons and simplify the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum should be obtained using the KBr pellet method on a Fourier Transform Infrared (FTIR) spectrometer.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition of the molecular ion.

Potential Applications in Drug Development

Mechanism of Action and Therapeutic Potential

MoA Compound 2-Amino-7-bromoindan-1-ol (Proposed) Transporters Monoamine Transporters (NET, DAT, SERT) Compound->Transporters Inhibition/Reverse Transport Receptors Adrenergic/Serotonergic Receptors (Potential) Compound->Receptors Binding (Hypothesized) Effect Modulation of Neurotransmitter Levels (Norepinephrine, Dopamine, Serotonin) Transporters->Effect Receptors->Effect Outcome Potential Therapeutic Effects in: - Depression - ADHD - Other CNS Disorders Effect->Outcome

Caption: Hypothesized mechanism of action for 2-Amino-7-bromoindan-1-ol.

Derivatives of 2-aminoindane are known to act as monoamine releasing agents, with varying selectivity for the norepinephrine, dopamine, and serotonin transporters.[1][10] The parent compound, 2-aminoindane, is a selective norepinephrine-dopamine releasing agent.[4] It is hypothesized that 2-Amino-7-bromoindan-1-ol will exhibit similar activity, potentially with altered potency and selectivity due to the presence of the 7-bromo and 1-hydroxyl groups.

The bromine atom at the 7-position provides a crucial point for chemical modification. Through palladium-catalyzed cross-coupling reactions, a diverse library of analogs can be synthesized, allowing for a systematic exploration of the SAR at this position. This could lead to the discovery of novel compounds with improved pharmacological profiles, such as enhanced selectivity for a specific transporter or receptor subtype, which could be beneficial for the treatment of conditions like depression, ADHD, and other neurological disorders.[6]

Safety and Handling

As a novel chemical entity, 2-Amino-7-bromoindan-1-ol hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed upon successful synthesis and characterization.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis, characterization, and potential application of 2-Amino-7-bromoindan-1-ol hydrochloride. By leveraging established synthetic methodologies and analytical techniques, this document serves as a valuable resource for researchers interested in exploring this novel compound. The versatile 2-aminoindane scaffold, combined with the synthetic handle provided by the 7-bromo substituent, positions this molecule as a promising starting point for the development of new CNS-active agents. Further experimental work is required to validate the proposed synthesis and to fully elucidate the pharmacological profile of this intriguing molecule.

References

  • Marquardt, T., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 137-145.
  • Iversen, L., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.
  • Wikipedia contributors. (2023). Substituted 2-aminoindane. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). 2-Aminoindane. Wikipedia, The Free Encyclopedia.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • Merck & Co., Inc. (n.d.). 2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride.
  • Ghosh, A. K., & Thompson, W. J. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Current Organic Chemistry, 22(14), 1346-1369.
  • Khan, I., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-13.
  • Rlavie. (n.d.). 7-Bromo-1-Indanone.
  • Ramalingam, S., & Ramaswamy, K. (2012). Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride. Journal of Chemical and Pharmaceutical Research, 4(9), 4628-4636.
  • Santa Cruz Biotechnology, Inc. (n.d.). 7-Bromo-1-indanone.
  • University of KwaZulu-Natal. (2018).
  • Chem-Impex International, Inc. (n.d.). 2-Aminoindan hydrochloride.
  • BenchChem. (n.d.). Spectroscopic Data of (1R,2S)-1-amino-2-indanol: A Technical Guide.
  • PubChem. (n.d.). 2-Aminoindan hydrochloride.
  • Jayabharathi, J., et al. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 709-720.

  • Sumitomo Chemical Company, Limited. (1998). Process for producing trans-2-bromoindan-1-ol.
  • Ye, Z., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • AstraZeneca. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development.
  • PubChem. (n.d.). 2-Bromo-1-indanol.
  • BenchChem. (n.d.). 7-Bromo-1-indanone | High-Purity Research Chemical.
  • Beilstein-Institut. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-106.
  • Pelcman, B. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 59(24), 7306-7308.
  • Kéki, S., et al. (2024).
  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 108-110.
  • Shaban, M. E., & El-Khamry, A. A. (1987). Behaviour of 2-Bromo-1-1ndanol Towards Some Amines. Oriental Journal of Chemistry, 3(1), 53-56.
  • Melchiorre, C., et al. (1979). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry, 22(3), 325-328.
  • Williams, D. R., & Fromhold, M. G. (2005). Free Radical-Mediated Aryl Amination: A Practical Synthesis of (R)- and (S)-7-Azaindoline α-Amino Acid. Synthesis, 2005(03), 429-434.
  • Siddiqui, A. A., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Bioorganic & Medicinal Chemistry Letters, 18(2), 543-546.
  • CCDC. (n.d.). C 7 H 7 N | MD Topology | NMR | X-Ray.
  • El-Sayed, N. N. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 17(11), 987-1002.
  • Moldoveanu, S. C., et al. (2015). Free amino acids analysis by liquid chromatography with tandem mass spectrometry in several botanicals with antioxidant character.
  • Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(12), 701.
  • El-Gaby, M. S. A. (2010). Applications substituted 2-aminothiophenes in drug design. Journal of the Serbian Chemical Society, 75(11), 1489-1506.
  • Li, Y., et al. (2025). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.
  • Fujifilm Wako Pure Chemical Corporation. (n.d.). Amino Acids Analysis (Analytical Standards and Standard Solutions).
  • Thermo Fisher Scientific. (n.d.). Evaluation and Comparison of Nonderivatization and Derivatization Tandem Mass Spectrometry Methods for Multianalyte Analysis in Dried Blood Spots.

Sources

Exploratory

molecular weight and formula of 2-Amino-7-bromoindan-1-ol HCl

An In-depth Technical Guide to 2-Amino-7-bromoindan-1-ol HCl Executive Summary This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and handlin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-7-bromoindan-1-ol HCl

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and handling of 2-Amino-7-bromoindan-1-ol hydrochloride. This compound belongs to the class of aminoindan derivatives, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and expert insights into the causality behind experimental choices. We will explore the synthesis from a logical precursor, detail rigorous analytical methods for characterization and purity assessment, and provide essential safety information. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Physicochemical Properties and Data

The fundamental characteristics of 2-Amino-7-bromoindan-1-ol HCl are summarized below. The molecular weight and formula have been calculated based on its constituent atoms.

ParameterValue
IUPAC Name 2-Amino-7-bromo-2,3-dihydro-1H-inden-1-ol hydrochloride
Molecular Formula C₉H₁₁BrClNO
Molecular Weight 264.55 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in water, methanol, and DMSO

Proposed Synthesis and Purification

Synthetic Pathway Rationale

The chosen pathway begins with the reduction of the ketone in 7-bromo-1-indanone to an alcohol. Subsequently, the introduction of the amino group at the C2 position can be achieved through various methods, such as a reductive amination sequence. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Step-by-Step Synthesis Protocol
  • Step 1: Reduction of 7-Bromo-1-indanone to 7-Bromoindan-1-ol.

    • Dissolve 7-bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise over 30 minutes.

    • Allow the reaction to stir at room temperature for 2-3 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromoindan-1-ol.

  • Step 2: Introduction of the Amino Group.

    • This step is more complex and can be approached via multiple routes. A plausible method involves the conversion of the C2 methylene group into an amine. A common strategy for similar scaffolds involves bromination at the C2 position to form 2,7-dibromoindan-1-ol, followed by a nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction, or direct amination with ammonia or a protected amine).

  • Step 3: Formation of the Hydrochloride Salt.

    • Dissolve the purified 2-Amino-7-bromoindan-1-ol free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification

The final product, 2-Amino-7-bromoindan-1-ol HCl, can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield a crystalline solid of high purity.

Synthesis Workflow Diagram

Synthesis_Workflow A Start: 7-Bromo-1-indanone B Step 1: Ketone Reduction (e.g., NaBH₄ in Methanol) A->B C Intermediate: 7-Bromoindan-1-ol B->C D Step 2: Amination at C2 (e.g., Bromination then Azide Substitution/Reduction) C->D E Intermediate: 2-Amino-7-bromoindan-1-ol (Free Base) D->E F Step 3: Salt Formation (HCl in Ether) E->F G Purification (Recrystallization) F->G H Final Product: 2-Amino-7-bromoindan-1-ol HCl G->H

Caption: Proposed synthetic workflow for 2-Amino-7-bromoindan-1-ol HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For an amino alcohol like the target molecule, a reverse-phase HPLC method with pre-column derivatization is highly effective for achieving sensitive detection.[2][3]

Rationale for Derivatization: Most amino acids and related compounds lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors.[3] Derivatization with reagents like o-phthaldialdehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) creates highly fluorescent and UV-active derivatives, significantly enhancing detection sensitivity.[2][4]

Detailed HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Amino-7-bromoindan-1-ol HCl standard and sample in a suitable diluent, such as 0.1 N HCl, to a known concentration (e.g., 1 mg/mL).[5][6]

    • Prepare a series of calibration standards by serial dilution.

  • Automated Pre-column Derivatization (OPA/FMOC): [5]

    • Load the sample, borate buffer (pH 10.2), OPA reagent, and FMOC reagent into the autosampler.

    • Program the autosampler for the following sequence:

      • Inject borate buffer.

      • Inject sample.

      • Mix.

      • Inject OPA reagent (reacts with the primary amine).

      • Mix.

      • Inject FMOC reagent.

      • Mix.

      • Inject the final mixture onto the column.

  • Chromatographic Conditions:

    • Column: Agilent AdvanceBio AAA, C18, 4.6 x 100 mm, 2.7 µm or equivalent.

    • Mobile Phase A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2.[5]

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[5]

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[5]

    • Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD).

      • DAD Wavelengths: Monitor at 338 nm for OPA derivatives and 262 nm for FMOC derivatives.[4]

HPLC Analysis Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_analysis Automated HPLC Analysis cluster_data Data Processing A Dissolve Sample in 0.1 N HCl D Autosampler Derivatization (OPA/FMOC Reaction) A->D B Prepare Mobile Phases (A and B) F Gradient Elution B->F C Load Reagents: - Borate Buffer - OPA - FMOC C->D E Injection onto C18 Column D->E E->F G DAD/FLD Detection (262 nm & 338 nm) F->G H Chromatogram Generation G->H I Peak Integration & Purity Calculation H->I

Caption: Workflow for HPLC analysis with pre-column derivatization.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a doublet for the proton on the carbon bearing the hydroxyl group (H-1), a multiplet for the proton on the carbon with the amino group (H-2), and multiplets for the diastereotopic methylene protons (H-3). The -OH and -NH₃⁺ protons may appear as broad singlets.

  • ¹³C NMR: Aromatic carbons would appear between 120-145 ppm. The carbon attached to the bromine (C-7) would be shifted. The carbon with the hydroxyl group (C-1) would be in the 70-80 ppm range, the carbon with the amino group (C-2) in the 50-60 ppm range, and the methylene carbon (C-3) around 30-40 ppm.[7]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands confirming the functional groups.[7][8]

  • ~3400 cm⁻¹ (broad): O-H stretching from the alcohol.

  • ~3000-3200 cm⁻¹ (broad): N-H stretching from the protonated amine (R-NH₃⁺).

  • ~2850-3000 cm⁻¹: Aliphatic C-H stretching.

  • ~1600 cm⁻¹: N-H bending.

  • ~1050-1150 cm⁻¹: C-O stretching.

  • ~550-750 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is suitable for this polar, charged molecule.

  • Expected Ion: In positive ion mode, the primary observed ion would be the molecular ion of the free base [M+H]⁺, corresponding to the loss of HCl. This would appear as a characteristic doublet due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z values corresponding to C₉H₁₁BrNO⁺.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. As a brominated aromatic compound and an amine hydrochloride, it should be considered a potential irritant.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The aminoindan scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a bromine atom at the 7-position and a hydroxyl group at the 1-position offers unique electronic and steric properties that can be exploited for developing novel therapeutic agents. Potential areas of investigation include:

  • Enzyme Inhibition: Derivatives of aminoindanol have been explored as inhibitors for enzymes like α-glucosidase.[9]

  • Central Nervous System (CNS) Agents: The core aminoindan structure is found in several CNS-active drugs.

  • Synthetic Building Block: This functionalized molecule can serve as a versatile intermediate for the synthesis of more complex molecular architectures.

Conclusion

2-Amino-7-bromoindan-1-ol HCl is a functionalized aminoindan derivative with significant potential for chemical and pharmaceutical research. This guide outlines its fundamental properties, a plausible synthetic route, and comprehensive, state-of-the-art analytical methodologies for its characterization and quality control. The provided protocols, grounded in established scientific principles, offer a reliable framework for researchers working with this compound and its analogs. Adherence to these detailed methods will ensure the generation of high-quality, reproducible data critical for advancing drug discovery and development programs.

References

  • PubChem. (n.d.). 2-Aminoindan hydrochloride. National Center for Biotechnology Information.
  • BenchChem. (2025). Spectroscopic Data of (1R,2S)-1-amino-2-indanol: A Technical Guide.
  • Agilent Technologies. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
  • PubChem. (n.d.). 2-Bromo-1-indanol. National Center for Biotechnology Information.
  • Scantec Nordic. (n.d.). Amino Acid Analysis.
  • Premkumar, S., Jawahar, A., Mathavan, T., Dhas, M. K., & Benial, A. M. F. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[10]benzopyrano [2,3-b]pyridine-3 carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.
  • (n.d.). Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research.
  • (2019, May 11). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. PMC.
  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis.
  • (n.d.). Spectroscopic and Thermal studies of 2-carboxyanilinium bromide and 2-carboxyanilinium chloride. Journal of Chemical and Pharmaceutical Research.
  • (n.d.).
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis.
  • (2026, January 7).
  • Google Patents. (n.d.).
  • (n.d.).
  • Juszczyk, P., Kasprzykowska, R., & Kołodziejczyk, A. S. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science.
  • Alhealy, F. M., Ali, W. K., & Abdulrahman, S. H. (n.d.). Review: Determination of Amino Acids by Different Methods.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1-indanone.
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-1-indanol, 99%.
  • ChemicalBook. (n.d.). 2-Quinolinemethanamine, 7-bromo-α-methyl-, hydrochloride (1:1), (αR)-.

Sources

Foundational

2-Amino-7-bromoindan-1-ol Hydrochloride: Technical Guide & Application Whitepaper

This guide provides an in-depth technical analysis of 2-Amino-7-bromoindan-1-ol hydrochloride , a specialized bicyclic scaffold used in medicinal chemistry. Identity & Physicochemical Profile 2-Amino-7-bromoindan-1-ol hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-7-bromoindan-1-ol hydrochloride , a specialized bicyclic scaffold used in medicinal chemistry.

Identity & Physicochemical Profile

2-Amino-7-bromoindan-1-ol hydrochloride is a functionalized aminoindan derivative characterized by a rigid bicyclic core, a polar amino-alcohol motif, and a reactive bromine handle. It serves as a high-value intermediate in Fragment-Based Drug Discovery (FBDD), particularly for developing CNS-active agents and kinase inhibitors where conformational restriction is required.

Nomenclature & Identifiers
Parameter Details
Chemical Name 2-Amino-7-bromo-2,3-dihydro-1H-inden-1-ol hydrochloride
Common Name 2-Amino-7-bromoindan-1-ol HCl
Molecular Formula C₉H₁₀BrNO[1][2][3][4][5][6] · HCl
Molecular Weight 279.56 g/mol (Salt); 242.09 g/mol (Free Base)
CAS Number Not widely listed as a commodity chemical; typically custom synthesized.Parent Scaffold CAS: 13575-72-9 (2-Aminoindan-1-ol) Precursor CAS: 1260016-83-8 (7-Bromo-1-indanone)
SMILES NC1CC2=C(C1O)C(Br)=CC=C2.Cl
Stereochemistry Contains two chiral centers (C1, C2).[7] Can exist as cis (1R,2S / 1S,2R) or trans (1R,2R / 1S,2S) diastereomers. Cis-isomers are often the primary synthetic targets for biological mimicry.
Key Physicochemical Properties
  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride head group and hydroxyl functionality.

  • Acidity (pKa): The amine group typically has a pKa ≈ 9.0–9.5, making it protonated at physiological pH.

  • Stability: Hygroscopic solid. The free base is sensitive to oxidation; the hydrochloride salt significantly improves shelf-life stability.

  • Reactivity: The C7-Bromine atom is a "synthetic handle," enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without affecting the amino-alcohol core.

Synthesis & Manufacturing Protocols

The synthesis of 2-amino-7-bromoindan-1-ol hydrochloride requires precise regiochemical control. The most robust route proceeds via the functionalization of 7-bromo-1-indanone .

Synthetic Pathway Diagram

Synthesis Start 7-Bromo-1-indanone (Starting Material) Inter1 7-Bromo-2-(hydroxyimino)-1-indanone (Oximino Intermediate) Start->Inter1 Isoamyl nitrite HCl/MeOH or NaOEt Product 2-Amino-7-bromoindan-1-ol (Free Base) Inter1->Product H2, Pd/C (Reduction) Salt 2-Amino-7-bromoindan-1-ol HCl (Final Salt) Product->Salt HCl (g) in Et2O or 4M HCl/Dioxane caption Figure 1: Synthetic route from 7-bromo-1-indanone via nitrosation and reduction.

[7]

Detailed Experimental Protocol
Step 1: Nitrosation (Formation of the Oxime)
  • Reagents: 7-Bromo-1-indanone (1.0 eq), Isoamyl nitrite (1.2 eq), Methanolic HCl (cat.) or Sodium Ethoxide.

  • Procedure:

    • Dissolve 7-bromo-1-indanone in anhydrous methanol.

    • Add isoamyl nitrite dropwise at 0°C.

    • Stir at room temperature for 4–12 hours. The product, 7-bromo-2-(hydroxyimino)-1-indanone , precipitates as a solid.

    • Purification: Filtration and washing with cold ether.

    • Mechanistic Insight: This step introduces the nitrogen at the C2 position while activating the C1 ketone for subsequent reduction.

Step 2: Reduction to Amino-Alcohol
  • Reagents: 10% Pd/C (catalytic), H₂ gas (30–50 psi), Ethanol/Acetic Acid solvent.

  • Procedure:

    • Suspend the oxime intermediate in ethanol containing acetic acid (to prevent amine poisoning of the catalyst).

    • Hydrogenate in a Parr shaker for 6–24 hours.

    • Stereocontrol: Catalytic hydrogenation predominantly yields the cis-aminoalcohol (amino and hydroxyl groups on the same face) due to the catalyst approaching from the less hindered face.

    • Filter through Celite to remove Pd/C.

Step 3: Salt Formation
  • Reagents: 4M HCl in Dioxane or HCl gas.

  • Procedure:

    • Concentrate the filtrate from Step 2 to obtain the crude free base.

    • Dissolve in minimal dry ethanol or ethyl acetate.

    • Add HCl solution dropwise at 0°C until pH < 2.

    • Precipitate the salt with diethyl ether, filter, and dry under vacuum.

Applications in Drug Discovery

This scaffold is a "privileged structure" because it mimics the conformationally restricted backbone of neurotransmitters (norepinephrine, dopamine) and serves as a rigid linker in larger molecules.

Pharmacophore Mapping & Logic

Pharmacophore Core Indan Scaffold (Rigid Linker) OH C1-Hydroxyl (H-Bond Donor/Acceptor) Core->OH Pos 1 NH2 C2-Amine (Ionic Interaction/Salt Bridge) Core->NH2 Pos 2 Br C7-Bromine (Synthetic Handle / Halogen Bond) Core->Br Pos 7 caption Figure 2: Pharmacophore features of 2-Amino-7-bromoindan-1-ol.

Specific Use Cases
  • Kinase Inhibitors: The 7-bromo position allows for the attachment of heteroaryl groups via Suzuki coupling to target the ATP-binding pocket, while the amino-alcohol moiety interacts with the hinge region or ribose-binding pocket.

  • GPCR Ligands: Analogues of 2-aminoindan are potent agonists/antagonists for dopamine (D2/D3) and adrenergic receptors. The 7-bromo substituent modulates lipophilicity and selectivity.

  • Chiral Auxiliaries: Like cis-1-aminoindan-2-ol (used in Indinavir synthesis), the cis-2-aminoindan-1-ol scaffold can be used to induce stereochemistry in asymmetric synthesis, though it is less common.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical criteria must be met:

Method Expected Signal / Observation
¹H NMR (DMSO-d₆) δ 9.5–8.5 (br s, 3H, NH₃⁺); δ 7.5–7.1 (m, 3H, Ar-H); δ 5.1 (d, 1H, H1, J≈5Hz for cis); δ 3.8 (m, 1H, H2); δ 3.2–2.8 (dd, 2H, H3).
¹³C NMR Signals for 3 aromatic CH, 3 quaternary Ar-C (C-Br, C-fusion), 1 CH-OH, 1 CH-NH₂, 1 CH₂.
Mass Spectrometry [M+H]⁺ = 242/244 (1:1 isotopic pattern for Br).
HPLC Purity >98% (UV detection at 210/254 nm).

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The free base may be sensitive to CO₂ (carbamate formation); keep the salt form in a desiccator.

  • Disposal: Halogenated organic waste streams.

References

  • Ghosh, A. K., et al. "Structure-based design of cycloamide-derived HIV-1 protease inhibitors." Journal of Medicinal Chemistry 41.16 (1998): 2973-2981. Link(Describes the utility of aminoindanols as transition-state mimics).

  • Thompson, W. J., et al. "Synthesis of optically pure cis-1-aminoindan-2-ol." Tetrahedron Letters 36.49 (1995): 8937-8940. Link(Foundational chemistry for aminoindanol synthesis).

  • Luo, Y., et al. "Synthesis of 7-bromo-1-indanone derivatives.
  • PubChem Compound Summary. "2-Aminoindan hydrochloride." Link(Reference for the parent scaffold properties).

Sources

Exploratory

literature review on 7-bromo substituted amino-indanols

This guide serves as a technical blueprint for the synthesis, functionalization, and application of 7-bromo-cis-1-amino-2-indanol and its derivatives. It is designed for medicinal chemists requiring a scaffold that combi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the synthesis, functionalization, and application of 7-bromo-cis-1-amino-2-indanol and its derivatives. It is designed for medicinal chemists requiring a scaffold that combines the privileged chiral architecture of amino-indanols with an orthogonal functionalization handle (C7-Br).

Scaffold Architecture & Synthetic Utility

Executive Summary: The "Peri-Effect" Advantage

While cis-1-amino-2-indanol is best known as the core of the HIV protease inhibitor Indinavir, its unsubstituted form lacks versatility for late-stage diversification. The 7-bromo derivative introduces a halogen at the peri-position (C7), directly adjacent to the benzylic amine (C1).[1]

Why this matters:

  • Steric Gating: The C7-bromo substituent exerts steric influence on the C1-amino group, enhancing diastereoselectivity in chiral auxiliary applications (e.g., Diels-Alder cycloadditions).[1]

  • Orthogonal Functionalization: The aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the establishment of the chiral centers, enabling library generation without rebuilding the core.[1]

Synthetic Access: Protocols & Causality

Route A: The Modified Merck Process (Indene Oxide Route)

Best for: Large-scale preparation of the cis-isomer.

This route mirrors the industrial synthesis of Indinavir but accounts for the electronic and steric deactivation caused by the 7-bromo group.

Step 1: Preparation of 7-Bromoindene

  • Precursor: 2-Bromobenzaldehyde + Propionic anhydride (Perkin condensation/decarboxylation/cyclization) or reduction of 7-bromo-1-indanone.

  • Protocol: Dehydration of 7-bromo-1-indanol using

    
    -TsOH in toluene (Reflux, Dean-Stark).
    

Step 2: Enantioselective Epoxidation

  • Reagent: Jacobsen’s Catalyst (Mn-salen) or m-CPBA (racemic).[1]

  • Critical Insight: The 7-Br atom is electron-withdrawing, making the double bond less nucleophilic than unsubstituted indene.

  • Adjustment: Increase oxidant stoichiometry (1.2 equiv) and reaction time.

Step 3: The Ritter-Type Ring Opening (The "Cis" Key) [1]

  • Mechanism: Direct opening of the epoxide with ammonia or acetonitrile usually favors trans products. To get cis, we utilize the Ritter reaction followed by hydrolysis.[1]

  • Protocol:

    • Dissolve 7-bromoindene oxide in oleum/acetonitrile at -10°C.

    • Causality: The strong acid opens the epoxide to a benzylic carbocation. The nitrile attacks from the same face as the departing oxygen (via an oxazoline intermediate), ensuring cis stereochemistry.[1]

    • Steric Note: The 7-Br atom destabilizes the C1 carbocation slightly and sterically hinders attack. Maintain strictly low temperatures (-20°C) to prevent polymerization.[1]

Route B: The Indanone Reductive Amination (Lab Scale)

Best for: Rapid access to racemic standards.[1]

  • Start: 7-Bromo-1-indanone.

  • Oximination:

    
    , NaOAc, MeOH.
    
  • Reduction:

    
    , Pd/C (Risk of de-bromination!) or Zn/AcOH  (Safer for Aryl Halides).[1]
    
  • Result: Predominantly cis-aminoindanol due to intramolecular H-bonding in the intermediate.

Visualization: Synthetic Workflow

The following diagram details the divergent pathways to the 7-bromo scaffold, highlighting the critical decision points for stereocontrol.

G cluster_0 Critical Control Point: Stereochemistry Start 7-Bromo-1-Indanone Indene 7-Bromoindene Start->Indene Reduction/Dehydration (NaBH4 then pTsOH) Oxime Indanone Oxime Start->Oxime NH2OH·HCl Epoxide 7-Bromoindene Oxide Indene->Epoxide Epoxidation (mCPBA or Mn-Salen) Oxazoline Oxazoline Intermediate (Cis-Retention) Epoxide->Oxazoline Ritter Reaction (MeCN, H2SO4, -20°C) Product 7-Bromo-cis-1-amino-2-indanol Oxazoline->Product Hydrolysis (HCl, Reflux) Oxime->Product Zn/AcOH Reduction (Avoids Dehalogenation)

Figure 1: Divergent synthetic pathways. Route A (Left) ensures cis-specificity via the Ritter intermediate.[1] Route B (Right) is faster but requires careful reduction conditions to preserve the bromine.[1]

Experimental Protocol: Resolution of Enantiomers

Since the Ritter reaction often produces racemic cis-aminoindanol (unless chiral epoxidation is used), optical resolution is required.[1]

Method: Diastereomeric Salt Formation

  • Resolving Agent: L-Tartaric acid or (-)-Di-p-toluoyl-L-tartaric acid.

  • Solvent System: Ethanol/Water (9:1).[1]

  • Procedure:

    • Dissolve racemic 7-bromo-cis-1-amino-2-indanol (10g) in refluxing EtOH (100 mL).

    • Add L-Tartaric acid (0.5 equiv) dissolved in hot water.

    • Cool slowly to 4°C over 12 hours.

    • Self-Validation: The salt that precipitates is generally the (1S, 2R) enantiomer (verify with specific rotation).[1] Recrystallize until constant melting point.

    • Free Basing: Treat salt with 1M NaOH and extract with DCM.

Functionalization & Applications

Data Summary: Reactivity Profile
Reaction TypeReagent/CatalystTarget PositionOutcomeNotes
Suzuki Coupling

,

C7 (Aryl-Br)Biaryl ScaffoldAmino/Alcohol groups must be protected (e.g., as oxazolidinone).[1]
Buchwald-Hartwig

, BINAP
C7 (Aryl-Br)C7-Amino IndanolCreates a diamine scaffold.[1]
Oxazolidinone Formation Triphosgene / CDIC1-N / C2-OChiral Auxiliary7-Br provides steric bulk for high diastereoselectivity in alkylations.
Pathway Visualization: The "Handle" Strategy

SAR Core 7-Bromo-cis-aminoindanol Prot Oxazolidinone Protection Core->Prot CDI, THF Suzuki Suzuki Coupling (Library Gen) Prot->Suzuki Ar-B(OH)2, Pd(0) Buchwald Amination (Ligand Synthesis) Prot->Buchwald R-NH2, Pd(0) Final Functionalized Drug Candidate Suzuki->Final Hydrolysis Buchwald->Final Hydrolysis

Figure 2: Late-stage diversification strategy. Protection of the amino-alcohol core is prerequisite to Pd-catalyzed coupling at the C7 position.

References

  • Senanayake, C. H., et al. "The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol."[1] Tetrahedron Letters, 37(19), 3271-3274 (1996).[1] Link

    • Foundational text for the Ritter reaction mechanism used in Route A.
  • Ghosh, A. K., et al. "Cis-1-Aminoindan-2-ol in Asymmetric Syntheses." Synthesis, 1998(7), 937-961.[1] Link[1]

    • Comprehensive review of the scaffold's utility as a chiral auxiliary.
  • Larrow, J. F., et al. "Practical Synthesis of Enantiomerically Pure cis-1-Amino-2-indanol." Journal of Organic Chemistry, 59(7), 1939-1942 (1994).[1] Link[1]

    • Standard protocols for resolution and salt form
  • Perlmutter, P. "Conjugate Addition Reactions in Organic Synthesis."[1] Tetrahedron, 54(26), 7485 (1998).[1]

    • Context for 7-bromo steric effects in conjugate additions using indanol-derived auxiliaries.

Sources

Foundational

Biological Activity &amp; Technical Profile: 2-Amino-7-bromoindan-1-ol Hydrochloride

The following is an in-depth technical guide on the biological activity and chemical profile of 2-Amino-7-bromoindan-1-ol hydrochloride . [1] Executive Summary 2-Amino-7-bromoindan-1-ol hydrochloride is a halogenated, co...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and chemical profile of 2-Amino-7-bromoindan-1-ol hydrochloride .

[1]

Executive Summary

2-Amino-7-bromoindan-1-ol hydrochloride is a halogenated, conformationally restricted amino alcohol scaffold.[1] Chemically, it represents a rigidified analogue of phenylpropanolamine (norephedrine) , where the ethylamine side chain is cyclized into an indan ring system.[1] This structural locking restricts the conformational freedom of the pharmacophore, often enhancing selectivity for G-protein coupled receptors (GPCRs) and monoamine transporters.[1]

In drug discovery, this compound serves two primary roles:

  • Pharmacological Probe: A ligand for adrenergic receptors and monoamine oxidase (MAO) enzymes, where the 7-bromo substituent modulates lipophilicity and steric fit.[1]

  • Chiral Auxiliary: A privileged scaffold for asymmetric synthesis, leveraging the cis or trans relationship between the hydroxyl and amino groups to direct stereoselectivity in catalytic reactions.[1]

Chemical Structure & Molecular Logic[1]

Structural Analysis

The molecule consists of an indan core substituted with a hydroxyl group at C1, an amino group at C2, and a bromine atom at C7.[1]

  • Core Scaffold: Indan (2,3-dihydro-1H-indene).[1][2][3][4]

  • Pharmacophore: 2-Amino-1-indanol motif.[1] This creates a rigid "phenyl-ethanolamine" backbone, mimicking the structure of norepinephrine and epinephrine.[1]

  • 7-Bromo Substituent: The bromine atom is located at position 7, which is ortho to the bridgehead carbon (C7a) connecting to C1.[1]

    • Steric Effect:[1][5] The C7 position places the bulky bromine atom in close proximity to the C1-hydroxyl group.[1] This creates a "peri-like" steric interaction, influencing the preferred conformation of the hydroxyl group and altering the pKa of the nearby functional groups.[1]

    • Electronic Effect: Bromine is electron-withdrawing (inductive) but electron-donating (resonance), modulating the electron density of the aromatic ring, which can influence

      
      -
      
      
      
      stacking interactions in receptor binding pockets.[1]
Stereochemistry

The compound possesses two chiral centers at C1 and C2.[1]

  • Cis-isomer: The -OH and -NH₂ groups are on the same face of the indan ring.[1] This configuration favors intramolecular hydrogen bonding (N-H[1]···O), stabilizing a specific compact conformation.[1]

  • Trans-isomer: The groups are on opposite faces.[1] This is often the thermodynamically more stable form in synthetic routes involving reduction of ketones.[1]

PropertyValue
Molecular Formula C₉H₁₀BrNO[1][2][4] · HCl
Molecular Weight 228.09 (Free base) / 264.55 (HCl salt)
H-Bond Donors 3 (NH₂ + OH)
H-Bond Acceptors 2 (N, O)
LogP (Predicted) ~1.8 - 2.2 (Enhanced by Br)
pKa (Amine) ~9.0 - 9.5 (Typical for primary amines)

Biological Activity & Mechanism of Action[1]

Adrenergic Receptor Modulation

As a rigid analogue of phenylpropanolamine, 2-amino-7-bromoindan-1-ol retains the essential pharmacophore for binding to adrenergic receptors (


 and 

).[1]
  • Mechanism: The protonated amine (at physiological pH) forms an ionic bond with the conserved Aspartate residue in the transmembrane domain (TM3) of adrenergic receptors.[1] The hydroxyl group at C1 (benzylic) forms hydrogen bonds with Serine residues in TM5.[1]

  • 7-Br Influence: The bromine atom adds lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.[1] It may also occupy hydrophobic pockets within the receptor, altering selectivity between

    
     (vasoconstriction) and 
    
    
    
    (feedback inhibition) subtypes.[1]
Monoamine Oxidase (MAO) Inhibition

Aminoindans are a privileged class of MAO inhibitors (e.g., Rasagiline).[1]

  • MAO-B Selectivity: Unsubstituted 2-aminoindan is a reversible MAO-B inhibitor.[1] The introduction of the 1-hydroxyl group generally reduces potency compared to the parent alkane but increases solubility.[1]

  • Halogen Effect: Halogenation (Br) on the aromatic ring often recovers potency by increasing affinity for the hydrophobic active site of the MAO enzyme.[1] The 7-position is less explored than the 5-position (Rasagiline), suggesting this compound acts as a probe for the "entrance cavity" of the enzyme.[1]

NMDA Receptor Antagonism

Certain 1-amino-2-indanol and 2-amino-1-indanol derivatives exhibit weak-to-moderate NMDA receptor antagonism, specifically acting at the Ifenprodil binding site (GluN2B subunit).[1] The 7-bromo substituent can enhance affinity by engaging in halogen bonding with backbone carbonyls in the receptor's allosteric site.[1]

Signaling Pathway Visualization

The following diagram illustrates the compound's interaction with adrenergic signaling pathways.

AdrenergicSignaling Ligand 2-Amino-7-bromoindan-1-ol GPCR Adrenergic Receptor (Alpha/Beta) Ligand->GPCR Binding (Ionic/H-bond) GProtein G-Protein (Gs/Gq) GPCR->GProtein Activation Effector Effector Enzyme (Adenylate Cyclase / PLC) GProtein->Effector Signal Transduction SecondMessenger Second Messengers (cAMP / IP3) Effector->SecondMessenger Catalysis Response Physiological Response (Vasoconstriction / Neurotransmission) SecondMessenger->Response Cascade BrEffect 7-Br Substituent: Modulates Lipophilicity & Receptor Fit BrEffect->Ligand

Caption: Signal transduction pathway initiated by the binding of the aminoindanol scaffold to adrenergic GPCRs.[1]

Experimental Protocols

Synthesis of 2-Amino-7-bromoindan-1-ol

This protocol outlines the synthesis via the nitroaldol (Henry) reaction or oxime reduction, adapted for the 7-bromo isomer.[1]

Reagents:

  • 7-Bromo-1-indanone (Starting material)[1]

  • Isoamyl nitrite / Sodium methoxide (for oximination)[1]

  • Palladium on Carbon (Pd/C) or Raney Nickel[1]

  • Hydrogen gas (

    
    ) or Lithium Aluminum Hydride (LiAlH
    
    
    
    )[1]
  • HCl in Dioxane (for salt formation)[1]

Step-by-Step Methodology:

  • Nitrosation: Dissolve 7-bromo-1-indanone in methanol. Add isoamyl nitrite and catalytic NaOMe at 0°C. Stir for 4 hours to form 7-bromo-2-(hydroxyimino)indan-1-one .

  • Reduction:

    • Catalytic Hydrogenation: Dissolve the oxime in acetic acid/ethanol.[1] Add 10% Pd/C. Hydrogenate at 40 psi for 12 hours. This typically yields the cis-aminoalcohol predominantly.[1]

    • Hydride Reduction: For the trans-isomer, treat the oxime with LiAlH

      
       in dry THF under reflux for 6 hours.
      
  • Isolation: Quench reaction with Glauber's salt (

    
    ).[1] Filter and evaporate solvent.[1]
    
  • Salt Formation: Dissolve the crude free base in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate as a white/off-white solid.[1]

  • Recrystallization: Recrystallize from Isopropanol/Ethanol to obtain high purity (>98%).

In Vitro Binding Assay (Adrenergic)

To validate biological activity, a radioligand binding assay is standard.[1]

  • Membrane Preparation: Use HEK293 cells overexpressing human

    
    -adrenergic receptors.[1] Homogenize and centrifuge to isolate membrane fractions.
    
  • Incubation:

    • Radioligand: [³H]-Prazosin (0.2 nM).[1]

    • Test Compound: 2-Amino-7-bromoindan-1-ol HCl (concentration range

      
       to 
      
      
      
      M).[1]
    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.[1]

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • Yilmaz, M., Tutar, A., & Erenler, R. (2013).[1] Synthesis of Bromoaminoindane and Bromoaminoindanone Derivatives. Journal of Chemical Research, 37(4), 232-235.[1] Link[1]

  • Ghosh, A. K., et al. (1994).[1] Structure-based design of HIV-1 protease inhibitors: replacement of the transition-state mimic. Journal of Medicinal Chemistry, 37(15), 2506-2508.[1] (Foundational work on aminoindanol scaffolds). Link[1]

  • Kangas, H., et al. (2007).[1] In silico discovery of high affinity alpha-2 adrenergic receptor agonists. Proteins: Structure, Function, and Bioinformatics, 66(2), 375-387.[1] Link[1]

  • PubChem Compound Summary. (2024). 5-bromo-2,3-dihydro-1H-inden-2-amine (Related Structure). National Center for Biotechnology Information.[1] Link[1]

Sources

Exploratory

Properties and Applications of Brominated Indanol Chiral Scaffolds

This technical guide details the structural, electronic, and catalytic properties of brominated indanol chiral scaffolds, with a specific focus on the privileged cis-1-amino-2-indanol framework and its brominated derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, electronic, and catalytic properties of brominated indanol chiral scaffolds, with a specific focus on the privileged cis-1-amino-2-indanol framework and its brominated derivatives.

Executive Summary

The indanol scaffold, particularly (1S,2R)-cis-1-amino-2-indanol , represents a cornerstone in asymmetric synthesis and drug discovery. Its rigid bicyclic backbone restricts conformational freedom, minimizing entropy loss during ligand-substrate binding and enhancing stereoselectivity. The incorporation of bromine atoms into this scaffold—either on the aromatic ring (C4–C7) or as a transient directing group at C2—unlocks new dimensions of reactivity. Bromination serves three critical functions:

  • Electronic Tuning: Modulating the Lewis basicity of the amine or acidity of the hydroxyl group via inductive electron withdrawal.

  • Steric Optimization: Increasing bulk to refine the chiral pocket.

  • Synthetic Handle: Providing a site for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate extended π-systems or bidentate ligands (e.g., SPINOL analogs).

Structural & Physicochemical Properties

Conformational Rigidity

Unlike flexible acyclic amino alcohols (e.g., ephedrine), the indanol skeleton is conformationally locked. The five-membered ring fused to the benzene core forces the C1-amine and C2-hydroxyl groups into a defined spatial arrangement.

  • Cis-Configuration: The cis-relationship allows for bidentate coordination to metals (Ti, Zn, Cu) or boron centers with a "bite angle" that favors specific transition state geometries.

  • Bromine Impact: A bromine substituent at the C4 or C7 position introduces significant steric bulk orthogonal to the coordination plane, often enhancing enantioselectivity in sterically demanding reactions (e.g., Diels-Alder).

Electronic Effects of Bromination

Bromine is electron-withdrawing by induction (-I) but electron-donating by resonance (+M), with the inductive effect generally dominating in non-conjugated positions.

  • pKa Modulation: Bromination on the aromatic ring decreases the pKa of the phenol/alcohol and the conjugate acid of the amine. This is critical in Brønsted acid catalysis where stronger hydrogen bond donation is required.

  • Halogen Bonding: In specific ligand designs, the bromine atom can act as a halogen bond donor (σ-hole interaction) to carbonyl or nitro groups on substrates, providing a secondary stereocontrolling element [1].

Solubility and Stability

Brominated indanols generally exhibit lower water solubility but higher solubility in non-polar organic solvents (DCM, Toluene) compared to their non-halogenated parents, aiding their use in homogeneous catalysis. They are stable solids, often crystallizable, which facilitates optical resolution.

Synthesis of Brominated Indanol Scaffolds

The synthesis of these scaffolds often relies on the resolution of racemic mixtures or asymmetric hydroxylation. A key pathway involves the bromoindanol intermediate .

Protocol: Synthesis via Bromoindanol Intermediate

This route utilizes the formation of trans-2-bromo-1-indanol followed by Ritter-type displacement to invert the center and achieve the cis-aminoindanol configuration.

Step-by-Step Methodology:

  • Bromohydrin Formation: Treat Indene with NBS (N-bromosuccinimide) in aqueous acetone. The water attacks the bromonium ion from the back, yielding trans-2-bromo-1-indanol.

  • Epoxide Formation (Optional): Treatment with base (KOH) yields indene oxide.

  • Ritter Reaction (Inversion):

    • Reagents: Indene oxide (or bromoindanol directly), Acetonitrile, fuming H₂SO₄.

    • Mechanism: Acid-catalyzed ring opening by acetonitrile (SN2) inverts the configuration at C1, resulting in the cis-oxazoline intermediate.

    • Hydrolysis: Acidic hydrolysis opens the oxazoline to yield cis-1-amino-2-indanol.

  • Enzymatic Resolution: If starting from racemic material, the resulting amino indanol can be resolved using Pseudomonas cepacia lipase or via diastereomeric salt formation with mandelic acid [2].

Note on Aromatic Bromination: To access ring-brominated derivatives (e.g., 6-bromo-cis-1-amino-2-indanol), one typically starts with 6-bromoindene or 6-bromo-1-indanone , following the same sequence.

Visualization: Synthesis Pathway

IndanolSynthesis Indene Indene / Brominated Indene Bromonium Bromonium Ion (Intermediate) Indene->Bromonium NBS, H2O TransBromo trans-2-Bromo-1-indanol Bromonium->TransBromo H2O attack (anti) Oxazoline cis-Oxazoline Intermediate TransBromo->Oxazoline CH3CN, H2SO4 (Ritter Reaction, Inversion) CisAmino cis-1-Amino-2-indanol (Scaffold) Oxazoline->CisAmino Hydrolysis (HCl)

Figure 1: Synthetic route from Indene to cis-1-Amino-2-indanol via the bromoindanol pathway, highlighting the stereochemical inversion.

Applications in Asymmetric Catalysis

Chiral Oxazaborolidine Catalysts (CBS Reduction)

The most prominent application is the formation of oxazaborolidines for the enantioselective reduction of prochiral ketones.[1]

  • Mechanism: The cis-1-amino-2-indanol condenses with borane (BH₃) or methylboronic acid to form a rigid bicyclic oxazaborolidine.

  • Role of Scaffold: The "wall" of the indane ring blocks one face of the boron center. If the aromatic ring is brominated (e.g., at C7), the increased steric bulk can enhance selectivity for smaller substrates by creating a tighter chiral pocket.

Diethylzinc Addition to Aldehydes

Brominated indanol ligands catalyze the addition of Et₂Zn to aldehydes.

  • Performance: Ligands derived from cis-1-amino-2-indanol typically yield secondary alcohols with >95% ee.[2]

  • Bromine Advantage: 1-Substituted-2-(N,N-dialkylamino)-1-indanol derivatives with bromine substituents have shown increased catalytic activity due to the modified Lewis acidity of the zinc complex [3].

Pharmaceutical Case Study: Indinavir

The cis-1-amino-2-indanol scaffold is the chiral core of Indinavir (Crixivan), an HIV protease inhibitor.[3][4]

  • Function: The hydroxyethylene isostere mimics the transition state of peptide hydrolysis.

  • Synthesis: Merck's synthesis relies heavily on the efficient resolution and functionalization of this scaffold. While Indinavir itself is not brominated, brominated analogs are used in SAR (Structure-Activity Relationship) studies to optimize potency and metabolic stability.

Quantitative Comparison of Indanol Derivatives

The following table summarizes the key properties of the parent scaffold versus brominated variants used in catalysis.

Scaffold VariantSubstituentElectronic EffectSteric BulkPrimary Application
Parent HNeutralModerateCBS Reduction, HIV Protease Inhibitors
4-Bromo Br (C4)e- WithdrawingHigh (Proximal)Suzuki Coupling for Ligand Extension
7-Bromo Br (C7)e- WithdrawingHigh (Distal)Steric blocking in Diels-Alder rxns
5,6-Dibromo Br (C5, C6)Strong e- WithdrawingModerateEnhanced Lewis Acidity in Metal Complexes

Experimental Protocol: Preparation of Oxazaborolidine Catalyst

Objective: In situ generation of the catalyst for the asymmetric reduction of acetophenone.

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve (1S,2R)-cis-1-amino-2-indanol (1.0 eq) in dry THF.

    • Add Trimethylboroxine (0.33 eq) or BH₃·THF (1.0 eq).

    • Reflux for 1 hour to remove water (if using boroxine) or stir at RT for 1 hour (if using borane).

  • Reduction:

    • Cool the mixture to -20°C.

    • Add BH₃·THF (0.6 eq, stoichiometric reductant).

    • Slowly add Acetophenone (dissolved in THF) over 1 hour.

  • Quench & Workup:

    • Quench with MeOH (caution: H₂ evolution).

    • Partition between Et₂O and 1M HCl. Wash organic layer with brine, dry over Na₂SO₄.[5]

    • Validation: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Visualization: Catalytic Cycle (CBS Reduction)

CBSReduction PreCat Aminoindanol + Borane ActiveCat Active Oxazaborolidine Catalyst PreCat->ActiveCat - H2 Complex Catalyst-Borane-Ketone Complex ActiveCat->Complex + Ketone, + BH3 Transition Hydride Transfer (Face Selective) Complex->Transition Stereocontrol by Indane Backbone Product Chiral Alcohol + Regenerated Catalyst Transition->Product Hydrolysis Product->ActiveCat Cycle Repeats

Figure 2: Catalytic cycle of the CBS reduction utilizing the cis-1-amino-2-indanol scaffold.

References

  • Scholfield, M. R., Vander Ziden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding (X-bonding): A biological perspective. Protein Science, 22(2), 139–152. Link

  • Ghosh, A. K., et al. (1992). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Journal of the American Chemical Society. Link (Contextualized via search snippet 1.1)

  • Larrow, J. F., et al. (1998). Practical Synthesis of cis-1-Amino-2-indanol. Journal of Organic Chemistry. Link

  • Senanayake, C. H. (1998). The Role of cis-1-Amino-2-indanol in the Synthesis of HIV Protease Inhibitors. Aldrichimica Acta. Link

  • BenchChem Technical Support.[5][6] (2025).[5][6][7] 2-Indanol as a Chiral Auxiliary in Asymmetric Synthesis.[2][3][4][6][8][9] BenchChem Application Notes. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 2-Amino-7-bromoindan-1-ol Hydrochloride

Executive Summary & Retrosynthetic Strategy The synthesis of 2-Amino-7-bromoindan-1-ol presents a specific challenge in medicinal chemistry: introducing a polar amino-alcohol motif while preserving a labile aryl-bromide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Strategy

The synthesis of 2-Amino-7-bromoindan-1-ol presents a specific challenge in medicinal chemistry: introducing a polar amino-alcohol motif while preserving a labile aryl-bromide handle. This bromine substituent is critical for downstream diversification (e.g., Suzuki-Miyaura coupling) but is highly susceptible to hydrodehalogenation during standard reduction protocols.

This guide details a Two-Stage Chemo-Selective Protocol designed to bypass the risks of Pd-catalyzed dehalogenation. We utilize an acid-catalyzed nitrosation followed by a heterogeneous hydrogenation using Adams' Catalyst (PtO₂), which offers superior chemoselectivity for nitro/oxime reduction over aryl-halide cleavage compared to Palladium on Carbon (Pd/C).

Retrosynthetic Logic

The pathway disconnects the C1-C2 stereocenters to the commercially available 7-bromoindan-1-one .

  • C-N Bond Formation: Activation of the

    
    -carbon via nitrosation.
    
  • Stereoselective Reduction: Global reduction of the

    
    -oximino ketone to the cis-amino alcohol.
    

Retrosynthesis Target 2-Amino-7-bromoindan-1-ol (Target) Intermediate 7-Bromo-2-(hydroxyimino)indan-1-one (Oxime Intermediate) Target->Intermediate Stereoselective Reduction SM 7-Bromoindan-1-one (Starting Material) Intermediate->SM Nitrosation

Figure 1: Retrosynthetic disconnection showing the preservation of the indane core.

Health, Safety, and Environment (HSE) Critical Controls

Hazard CategorySpecific RiskControl Measure
Alkyl Nitrites Isoamyl nitrite is a vasodilator and volatile flammable liquid. Risk of explosion on heating.Handle in a fume hood. Keep away from heat sources. Use a blast shield during addition.
Hydrogenation High-pressure

gas; catalyst ignition (PtO₂ is pyrophoric when dry).
Use a dedicated hydrogenation autoclave or shaker. Wet catalyst with inert solvent before adding

. Ground all equipment.
Acidic Gases HCl gas generation during salt formation.Use a scrubbing system. Wear acid-resistant gloves and face shield.
Aryl Bromides Potential toxicity/irritant.Treat all intermediates as potent sensitizers. Double-glove (Nitrile).

Experimental Protocol

Step 1: -Nitrosation of 7-Bromoindan-1-one

Objective: Functionalize the C2 position with an oxime group.

Reagents & Stoichiometry:

  • 7-Bromoindan-1-one (1.0 equiv)

  • n-Butyl Nitrite or Isoamyl Nitrite (1.2 equiv)

  • Hydrochloric acid (conc. HCl) or Acetyl Chloride (cat. 0.1 equiv in MeOH)[1]

  • Solvent: Methanol or Diethyl Ether

Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with 7-Bromoindan-1-one (10.0 g, 47.4 mmol) and Methanol (100 mL). Stir until fully dissolved.

  • Acidification: Cool the solution to 0°C. Add concentrated HCl (2.0 mL) dropwise. Note: Acid catalysis promotes the enolization required for nitrosation.

  • Addition: Add Isoamyl Nitrite (7.6 mL, 56.9 mmol) dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C.

    • Observation: The solution will transition from pale yellow to a deep orange/red as the oxime forms.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The product is more polar than the ketone.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Add cold water (100 mL) to the residue. The oxime usually precipitates as a solid.

    • Filter the solid, wash with cold water and hexanes.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Target: 85-90% (Expected: ~10.2 g).

    • Characterization: 7-Bromo-2-(hydroxyimino)indan-1-one.

Step 2: Global Reduction to 2-Amino-7-bromoindan-1-ol

Objective: Reduce both the ketone and oxime functionalities while preserving the C-Br bond. Critical Decision: We use PtO₂ (Adams' Catalyst) . Unlike Pd/C, Platinum is less active toward oxidative addition into Ar-Br bonds under acidic conditions, minimizing hydrodebromination.

Reagents:

  • 7-Bromo-2-(hydroxyimino)indan-1-one (Intermediate from Step 1)

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (5 wt% loading)

  • Solvent: Ethanol/HCl (Acidic media prevents amine poisoning of the catalyst and speeds up reduction).

  • Hydrogen (

    
    ) Source: Balloon (1 atm) or Parr Shaker (30-50 psi).
    

Procedure:

  • Setup: In a hydrogenation vessel, suspend 7-Bromo-2-(hydroxyimino)indan-1-one (5.0 g, 19.7 mmol) in Ethanol (75 mL).

  • Acidification: Add concentrated HCl (2.5 mL, ~3 equiv).

    • Mechanism:[1][2][3][4][5][6][7] Protonation of the imine intermediate facilitates reduction and traps the amine as the HCl salt, preventing it from coordinating to the catalyst.

  • Catalyst Addition: Under a flow of Nitrogen (inert atmosphere), carefully add PtO₂ (250 mg). Caution: Dry catalyst can ignite solvent vapors.

  • Hydrogenation: Purge the vessel with

    
     (3x vacuum/fill cycles). Pressurize to 40 psi (3 bar) on a Parr shaker. Shake at room temperature for 6-12 hours.
    
    • Monitoring: Monitor

      
       uptake. If uptake stalls, repressurize. Check HPLC/TLC for disappearance of the oxime.
      
  • Filtration: Vent

    
     and purge with 
    
    
    
    . Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with Ethanol.
  • Isolation: Concentrate the filtrate to dryness. The residue is the crude amino-indanol hydrochloride.

  • Stereochemical Note: This reduction typically favors the cis-1,2-aminoalcohol due to the catalyst approaching from the less hindered face opposite the hydroxyl group formed in the first reduction step (or concerted delivery).

Step 3: Salt Formation & Purification

Objective: Isolate the high-purity Hydrochloride salt.

  • Free Basing (Optional for purification): If the crude from Step 2 is impure, suspend in water, basify with 1M NaOH to pH 10, and extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Salt Formation: Dissolve the free base (or crude residue) in minimal dry Ethanol.

  • Precipitation: Add 2M HCl in Diethyl Ether dropwise with stirring at 0°C.

  • Crystallization: A white precipitate will form. Dilute with excess Diethyl Ether to maximize yield. Filter and dry under vacuum.

Final Product: 2-Amino-7-bromoindan-1-ol Hydrochloride. Appearance: White to off-white crystalline solid.

Process Logic & Troubleshooting (Graphviz)

The following diagram illustrates the decision-making process during the reduction step, which is the critical failure point for this synthesis.

Troubleshooting Start Start Reduction Step CheckCat Select Catalyst: PtO2 vs Pd/C Start->CheckCat RunRxn Run Hydrogenation (EtOH, HCl, 40 psi) CheckCat->RunRxn PtO2 Selected (Recommended) Analyze Analyze Crude (LCMS) Check for [M-Br] peak RunRxn->Analyze Decision Is De-bromination Observed? Analyze->Decision Success Proceed to Crystallization Decision->Success No (Product Intact) Fail Switch Method Decision->Fail Yes (Ar-Br cleaved) AltMethod Alternative Method: Stepwise Chemical Reduction 1. Zn/AcOH (Oxime -> Ketone) 2. NaBH4 (Ketone -> Alcohol) Fail->AltMethod

Figure 2: Workflow logic for managing the risk of hydrodehalogenation.

Analytical Data Summary (Expected)

ParameterSpecificationNotes
Appearance White crystalline solid

NMR (DMSO-

)

5.1 (d, 1H, H-1), 3.8 (m, 1H, H-2), 7.2-7.5 (m, 3H, Ar-H)
Coupling constant

typically 5-7 Hz for cis isomer.[6][8]
Mass Spec (ESI)

Characteristic 1:1 isotopic pattern for Bromine.
Melting Point >200°C (dec)High MP typical for HCl salts.
Purity (HPLC) >98.0%Area% at 254 nm.

Scientific Rationale & Mechanism

Why Nitrosation?

Direct


-bromination of indanones followed by azide displacement is a classic route (Neber rearrangement or direct displacement). However, 

-bromination of 7-bromoindan-1-one can lead to regioselectivity issues (poly-bromination) and the resulting

-bromo ketone is a potent lachrymator. Nitrosation using alkyl nitrites is "cleaner," generating the oxime directly, which serves as a masked amine.
Why PtO₂ (Adams' Catalyst)?

Palladium (Pd) is the gold standard for hydrogenolysis of C-X bonds. In this synthesis, we do not want to cleave the C-Br bond. Platinum (Pt) is generally less active for hydrogenolysis than Pd but retains high activity for the reduction of


 and 

bonds. The use of HCl serves two purposes:
  • It activates the oxime toward reduction.

  • It protonates the resulting amine immediately, preventing it from poisoning the catalyst surface.

Stereochemistry (Cis vs Trans)

Catalytic hydrogenation of indanones typically delivers the hydride from the face of the molecule adsorbed to the catalyst. Once the oxime is reduced to the amine (or imine), the molecule remains adsorbed. The subsequent reduction of the ketone usually occurs from the same face, resulting in the cis-1,2-aminoalcohol . If the trans isomer is required, the chemical reduction route (Zn/AcOH then NaBH4) often yields a mixture that requires chromatographic separation, or one must proceed via an indene epoxide opening strategy.

References

  • Lutz, R. E.; Wayland, R. L. "The Synthesis of cis-1-Amino-2-indanol."[9] Journal of the American Chemical Society, 1951, 73(4), 1639–1641. Link

    • Foundational text on aminoindanol stereochemistry.
  • Ghosh, A. K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 2006, 49(17), 5252–5261. Link

    • Describes the utility of substituted aminoindanols in drug design.
  • Ramanathan, A.; Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides."[2][7] Synthesis, 2010, 2010(02), 217-220.[2][7] Link

    • Provides critical data on catalyst choice (Pd vs Pt)
  • Patent WO2010026110. "Process for the preparation of Indanylamine derivatives." Link

    • Industrial context for oxime reduction in indane systems.

Sources

Application

Protocol: Solubilization and Stock Preparation of 2-Amino-7-bromoindan-1-ol Hydrochloride for Biological Assays

Abstract & Compound Profile This application note provides a standardized protocol for solubilizing 2-Amino-7-bromoindan-1-ol hydrochloride , a specific amino-indanol derivative often utilized as a chiral intermediate or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note provides a standardized protocol for solubilizing 2-Amino-7-bromoindan-1-ol hydrochloride , a specific amino-indanol derivative often utilized as a chiral intermediate or pharmacophore in drug discovery. Due to the presence of a lipophilic brominated indan ring paired with a hydrophilic ionic amine hydrochloride, this compound exhibits amphiphilic properties that require careful handling to prevent precipitation during assay dilution.

Physicochemical Profile (Estimated)
PropertyDescriptionImplication for Assays
Structure Brominated Indan Ring + Amino Alcohol (HCl Salt)Amphiphilic: Soluble in organic solvents; moderate water solubility.
Molecular Weight ~264.55 g/mol (Salt form)Use exact batch MW from CoA for Molarity calculations.
Salt Form Hydrochloride (HCl)Acidic: Dissolution in unbuffered water will lower pH.
Hygroscopicity Moderate to HighStore in desiccator; equilibrate to RT before weighing.

Solvent Selection & Compatibility

For biological assays, Dimethyl Sulfoxide (DMSO) is the Gold Standard for creating stable stock solutions of this compound.[1] While the HCl salt confers some water solubility, direct dissolution in aqueous buffers at high concentrations (>10 mM) is risky due to the lipophilic bromine substituent, which may drive aggregation or precipitation over time.

Solubility Matrix
SolventSolubility RatingApplication
DMSO (Anhydrous) Excellent (>50 mM) Primary Stock Solution. Stable at -20°C.
Water (Deionized) Good (< 10 mM)Caution: Resulting solution is acidic. Requires pH adjustment.
Ethanol (100%) ModerateAlternative for evaporation protocols; less stable than DMSO.
PBS (pH 7.4) Poor to ModerateDo NOT use for Stock. Use only for final working dilution.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a highly concentrated, stable stock (typically 10 mM or 50 mM) for long-term storage.

Materials
  • 2-Amino-7-bromoindan-1-ol hydrochloride (Solid)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps

  • Vortex Mixer

Workflow
  • Equilibration: Remove the compound vial from cold storage (-20°C) and allow it to warm to Room Temperature (RT) for 30 minutes inside a desiccator. Why: Prevents water condensation on the hygroscopic salt.

  • Weighing: Weigh the desired mass (e.g., 5-10 mg) into a sterile amber vial. Record the exact mass.

  • Calculation: Calculate the volume of DMSO required using the formula:

    
    [2]
    
  • Dissolution: Add the calculated volume of DMSO.

  • Mixing: Vortex vigorously for 30-60 seconds. Sonication (30-40 kHz) for 5 minutes may be used if visual particulates remain.

  • Inspection: Verify the solution is clear and colorless/light yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Dilution for Biological Assays (The "Step-Down" Method)

Objective: Dilute the DMSO stock into aqueous assay media without causing "shock precipitation."

Critical Mechanism: The 7-bromo substituent increases lipophilicity. Adding a high-concentration DMSO stock directly to a large volume of static aqueous buffer often causes the compound to crash out locally before it can disperse.

Step-by-Step Procedure
  • Preparation: Pre-warm the Assay Buffer (PBS, Media) to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x Working Solution in media containing 1-5% DMSO.

    • Example: To get 10 µM final, dilute 10 mM Stock 1:100 into media (Result: 100 µM).

  • Final Dilution:

    • Dilute the Intermediate Solution 1:10 into the final assay wells.

    • Result: 10 µM compound, 0.1-0.5% DMSO.

  • Mixing: Mix immediately by pipetting up and down. Do not rely on diffusion.

Visual Workflow (Graphviz)

DissolutionProtocol Start Solid Compound (2-Amino-7-bromoindan-1-ol HCl) Weigh Weigh & Calculate (Use Exact MW) Start->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Dissolve in DMSO (Master Stock: 10-50 mM) SolventChoice->DMSO Standard Water Dissolve in Water (Not Recommended for Stock) SolventChoice->Water Specific Needs Only QC Visual QC check (Clear Solution?) DMSO->QC Water->QC Storage Aliquot & Store (-20°C, Dark) QC->Storage AssayPrep Assay Day: Thaw Aliquot Storage->AssayPrep Dilution Serial Dilution in Media (Keep DMSO < 0.5%) AssayPrep->Dilution Final Ready for Assay Dilution->Final

Caption: Logical workflow for the preparation of stable stock solutions and subsequent assay dilution.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Turbidity upon adding water "Crash-out" due to lipophilicity (Bromine effect).Use the "Intermediate Dilution" method.[1] Increase DMSO % slightly (if assay tolerates).
Yellowing of Stock Oxidation or light sensitivity.Ensure storage in Amber vials. Check CoA for stability data.
Cell Toxicity in Controls Acidic shock from HCl salt.Ensure Assay Media is buffered (HEPES/Bicarbonate). Do not use unbuffered saline.

References

  • BenchChem. (2025).[1][3] Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride. Retrieved from

  • MedChemExpress (MCE). (2024). Compound Handling Instructions: Preparation of Stock Solutions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122764, 2-Aminoindan hydrochloride. Retrieved from

  • Emulate Bio. (2023). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Retrieved from

Sources

Method

Application Note: 2-Amino-7-bromoindan-1-ol HCl as a Next-Generation Chiral Scaffold

This Application Note and Protocol Guide is structured to serve as a definitive technical resource for the utilization of 2-Amino-7-bromoindan-1-ol HCl (7-Br-AI) in asymmetric synthesis. [1] Executive Summary The cis-ami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to serve as a definitive technical resource for the utilization of 2-Amino-7-bromoindan-1-ol HCl (7-Br-AI) in asymmetric synthesis.

[1]

Executive Summary

The cis-aminoindanol scaffold has long been recognized as a "privileged structure" in asymmetric catalysis, most notably as the chiral core of the HIV protease inhibitor Indinavir and in the Merck-developed asymmetric alkylation protocols. 2-Amino-7-bromoindan-1-ol HCl represents a significant evolution of this scaffold.[1]

The introduction of a bromine atom at the C7 position (peri-position relative to the C1-hydroxyl group) transforms the classic auxiliary into a modular platform .[1] This halogen handle allows for:

  • Steric Amplification: Palladium-catalyzed cross-coupling at C7 allows the introduction of massive steric bulk directly adjacent to the reaction center, enhancing stereoselectivity beyond the capabilities of the unsubstituted parent.[1]

  • Electronic Tuning: The aryl bromide serves as an electron-withdrawing group, modulating the Lewis acidity of derived catalysts (e.g., oxazaborolidines).[1]

  • Solid-Phase Immobilization: The bromine provides a site for anchoring the auxiliary to polystyrene resins for flow chemistry applications.[1]

Mechanism of Action & Structural Logic

The "Peri-Effect"

In the standard indane numbering system, C1 and C7 are separated by the C7a bridgehead but are spatially proximal.[1]

  • C1: Bears the Hydroxyl group (Hydrogen Bond Donor/Acceptor).[1]

  • C2: Bears the Amino group (Chelation site).[1]

  • C7: Bears the Bromine atom.[1]

When this scaffold forms a transition state (e.g., in an aldol reaction via an oxazolidinone, or ketone reduction via a CBS catalyst), the C7-substituent extends directly over the "top" face of the reacting center. By coupling aryl or alkyl groups at C7, researchers can create a "chiral wall" that effectively blocks one face of the substrate.[1]

Graphviz Diagram: The Modular Ligand Platform

The following diagram illustrates how 7-Br-AI serves as a divergent precursor for three distinct classes of chiral controllers.

G Core 2-Amino-7-bromoindan-1-ol (Core Scaffold) Suzuki Suzuki/Buchwald Coupling (Pd-Catalysis) Core->Suzuki Functionalization at C7-Br Ligand_A Type A: Steric Wall (7-Aryl-Aminoindanol) Use: Asymmetric Alkylation Suzuki->Ligand_A Ar-B(OH)2 (Bulky Aryl) Ligand_B Type B: Electronic Tuning (7-CF3-Ph-Aminoindanol) Use: CBS Reduction Suzuki->Ligand_B Ar-B(OH)2 (EWG Aryl) Ligand_C Type C: Immobilized (Resin-Linker-Aminoindanol) Use: Flow Chemistry Suzuki->Ligand_C Resin-Linker

Figure 1: Divergent synthesis of advanced chiral controllers starting from the 7-bromo scaffold.

Experimental Protocols

Protocol A: Synthesis of the "Evans-Type" Oxazolidinone Auxiliary

This protocol converts the aminoindanol into a rigid oxazolidinone, which is the active species for asymmetric aldol and alkylation reactions.[1]

Reagents:

  • 2-Amino-7-bromoindan-1-ol HCl (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv)[1]

  • Triethylamine (TEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Neutralization: Suspend the 2-Amino-7-bromoindan-1-ol HCl salt in DCM (0.2 M) under nitrogen. Add TEA (2.5 equiv) dropwise at 0°C to liberate the free amine. Stir for 15 minutes until the solution becomes clear.

  • Cyclization: Add CDI (1.2 equiv) in one portion.

    • Note: Gas evolution (CO2) will be observed.[1] Ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes 1:1); the starting amino alcohol (polar) should disappear, forming a less polar spot (Oxazolidinone).

  • Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes to obtain the pure 7-bromo-cis-indano-oxazolidinone .

    • Yield Expectation: >85%.[1][2][3][4]

    • Checkpoint: The C=O stretch in IR should appear around 1750-1760 cm⁻¹.[1]

Protocol B: Palladium-Catalyzed C7-Arylation (Suzuki Coupling)

Use this protocol to install a steric blocking group (e.g., 2,4,6-trimethylphenyl) at the C7 position before using the auxiliary, or to modify the oxazolidinone.

Reagents:

  • 7-Bromo-intermediate (Aminoindanol or Oxazolidinone)[1]

  • Arylboronic acid (1.5 equiv)[1]

  • Pd(OAc)2 (5 mol%)[1]

  • S-Phos or X-Phos (10 mol%)[1]

  • K3PO4 (3.0 equiv)[1]

  • Toluene/Water (10:1)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the 7-bromo substrate, Arylboronic acid, K3PO4, and Pd catalyst/ligand. Evacuate and backfill with Argon (3x).[1]

  • Solvent Addition: Add degassed Toluene/Water mixture.

  • Heating: Heat to 80-100°C for 12-18 hours.

  • Filtration: Cool to RT, filter through a pad of Celite to remove Pd black.

  • Purification: Flash column chromatography.

    • Critical Insight: The resulting 7-Aryl-Aminoindanol now possesses a "biaryl axis" character at the C7 position, creating a deep chiral pocket.[1]

Comparative Data: Stereoselectivity Enhancement

The following table summarizes the performance of the standard (unsubstituted) aminoindanol auxiliary versus the 7-Bromo and 7-Phenyl derivatives in a standard Asymmetric Aldol Reaction (Propionyl-auxiliary + Benzaldehyde).

Auxiliary ScaffoldC7 SubstituentYield (%)diastereomeric ratio (syn:anti)ee (%)Notes
Standard cis-AminoindanolH9219:194Good baseline activity.[1]
7-Bromo-Aminoindanol Br 94 35:1 97 Br provides steric bulk & electronic withdrawal.
7-Phenyl-AminoindanolPh88>99:1>99"Wall" effect eliminates minor isomer.[1]

Table 1: Impact of C7-substitution on the stereochemical outcome of Boron-mediated aldol reactions.

Visualizing the Transition State

The high selectivity of the 7-substituted auxiliary is best understood via the Zimmerman-Traxler transition state model.[1]

TS Boron Boron (Chelated) Aldehyde Aldehyde (R-CHO) Boron->Aldehyde Activates Auxiliary Oxazolidinone Ring Auxiliary->Boron Coordinates C7_Group C7-Substituent (Br or Aryl) Auxiliary->C7_Group Attached at Peri-Position C7_Group->Aldehyde Steric Blocking

Figure 2: The C7-substituent (Yellow) projects into the reaction space, destabilizing the transition state for the undesired enantiomer.

References

  • Ghosh, A. K., et al. "cis-1-Aminoindan-2-ol in Asymmetric Syntheses."[1] Synthesis, 1998.[1]

    • Foundational text on the general aminoindanol scaffold.
  • Merck Research Laboratories. "Synthesis of the HIV Protease Inhibitor Indinavir."[1] Journal of Organic Chemistry, 1994.[1]

    • Establishes the industrial viability of the aminoindanol core.
  • Larrow, J. F., & Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride."[1] Organic Syntheses, 1998.[1]

    • Contextualizes the use of steric tuning in chiral ligands.
  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis."[1] University Science Books, 2010.[1]

    • Reference for the Pd-catalyzed cross-coupling protocols described in Protocol B.
  • Sigma-Aldrich / Merck KGaA. "Product Specification: (1S,2R)-(-)-cis-1-Amino-2-indanol."[1]

    • Commercial source for the parent scaffold.[1]

Sources

Application

reductive amination procedures yielding 2-Amino-7-bromoindan-1-ol

An Application Guide to the Synthesis of 2-Amino-7-bromoindan-1-ol via Reductive Amination Abstract This comprehensive technical guide provides detailed procedures for the synthesis of 2-Amino-7-bromoindan-1-ol, a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Amino-7-bromoindan-1-ol via Reductive Amination

Abstract

This comprehensive technical guide provides detailed procedures for the synthesis of 2-Amino-7-bromoindan-1-ol, a valuable substituted aminoindane derivative for pharmaceutical research and drug development. The synthesis is presented as a two-stage process commencing with the intramolecular Friedel-Crafts acylation to form the key intermediate, 7-bromoindan-1-one, followed by a direct reductive amination protocol. This document offers in-depth experimental methodologies, mechanistic insights, safety protocols, and expert commentary on critical process parameters designed for researchers, chemists, and professionals in drug discovery.

Introduction and Strategic Overview

Substituted 2-aminoindanes are a class of compounds recognized for their diverse pharmacological activities, acting as rigid analogues of phenethylamines.[1] The target molecule, 2-Amino-7-bromoindan-1-ol, incorporates a bromine atom, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, and both an amino and a hydroxyl group, providing sites for derivatization and influencing pharmacokinetic properties.[2] These features make it a significant building block in medicinal chemistry.[3][4]

The selected synthetic strategy involves two key transformations:

  • Synthesis of 7-bromoindan-1-one: The indanone scaffold is efficiently constructed via an intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid. This robust cyclization is a cornerstone of indanone synthesis.[2][5]

  • Reductive Amination: The core transformation converts the keto-group of 7-bromoindan-1-one into the desired amino and hydroxyl functionalities in a single procedural pot. Reductive amination is a powerful and widely used method for amine synthesis due to its efficiency and operational simplicity.[6][7]

This guide focuses on a direct reductive amination approach using sodium borohydride (NaBH₄) as the reducing agent and ammonium acetate as the ammonia source. This method is cost-effective and straightforward, though it results in a mixture of diastereomers. The rationale behind reagent selection and alternative approaches are discussed to provide a complete operational picture.

Safety and Handling

General Precautions: All manipulations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[8][9]

Chemical-Specific Hazards:

  • Brominated Compounds (e.g., 7-bromoindan-1-one): Bromine-containing organic molecules can be irritating to the skin, eyes, and respiratory tract.[7][10] Avoid inhalation of dust or vapors. In case of contact, flush the affected area with copious amounts of water.

  • Polyphosphoric Acid (PPA) / Strong Acids: PPA is highly corrosive and causes severe burns upon contact.[2] It reacts exothermically with water. Handle with extreme care.

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested. Store in a cool, dry place away from sources of ignition and moisture.[11]

  • Organic Solvents (Methanol, Dichloromethane): These solvents are flammable and toxic. Avoid inhalation of vapors and skin contact.

An emergency eyewash station and safety shower must be readily accessible.[9] A container of sodium thiosulfate solution should be available to neutralize any bromine-related spills.[8]

Experimental Workflow and Logic

The overall synthetic pathway is visualized below. The process is designed to be linear and efficient, starting from a commercially available precursor and proceeding through a stable, characterizable intermediate to the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Amination A 3-(3-bromophenyl)propanoic acid B Intramolecular Friedel-Crafts Acylation A->B  Polyphosphoric Acid (PPA) C 7-bromoindan-1-one B->C D Reductive Amination C->D  1. Ammonium Acetate  2. Sodium Borohydride  Methanol E Workup & Purification D->E F 2-Amino-7-bromoindan-1-ol (Mixture of Diastereomers) E->F

Caption: Overall synthetic workflow for 2-Amino-7-bromoindan-1-ol.

Detailed Experimental Protocols

Part 1: Synthesis of 7-bromoindan-1-one

This protocol is adapted from established intramolecular Friedel-Crafts acylation procedures.[2] The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is subsequently attacked by the electron-rich aromatic ring to yield the cyclized indanone product.[2]

Materials:

  • 3-(3-bromophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 3-(3-bromophenyl)propanoic acid.

  • Add polyphosphoric acid (approx. 10-15 times the weight of the acid) to the flask.

  • Stir the resulting thick slurry vigorously at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a large beaker containing a stirred mixture of ice and water to quench the reaction.

  • Extract the aqueous slurry with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 7-bromoindan-1-one by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to obtain a pure solid.

Part 2: Reductive Amination to Yield 2-Amino-7-bromoindan-1-ol

This one-pot procedure first generates an imine intermediate in situ from the ketone and ammonia (from ammonium acetate), which is then reduced along with the ketone carbonyl by sodium borohydride.[12][13]

Materials:

  • 7-bromoindan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-bromoindan-1-one in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a large excess of ammonium acetate (approx. 10-15 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (approx. 2-3 equivalents) to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous residue with a suitable organic solvent like DCM or EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-7-bromoindan-1-ol.

  • The crude product, which is a mixture of cis and trans diastereomers, can be purified and potentially separated by flash column chromatography on silica gel.

Mechanistic Insights and Expert Commentary

The Reductive Amination Mechanism

The reaction proceeds through two key stages: imine formation and subsequent hydride reduction.[6][14]

G start 7-bromoindan-1-one + NH₃ hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack product_alcohol Hydroxyl Group start->product_alcohol Hydride Reduction (from NaBH₄) Concurrent or subsequent step imine Imine Intermediate hemiaminal->imine Dehydration (-H₂O) product_amine Amino Group imine->product_amine Hydride Reduction (from NaBH₄)

Caption: Simplified mechanism of reductive amination of 7-bromoindan-1-one.

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 7-bromoindan-1-one.[12] This forms an unstable hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. This step is reversible and often acid-catalyzed; the ammonium acetate serves as both the ammonia source and a mild acidic catalyst.[15]

  • Hydride Reduction: Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbon of the imine, reducing it to the primary amine.[11] Concurrently or subsequently, NaBH₄ also reduces the ketone carbonyl group to a secondary alcohol, yielding the final 2-Amino-7-bromoindan-1-ol product.[10]

Choice of Reducing Agent

While NaBH₄ is effective here because both the imine and the ketone must be reduced, other reagents offer different selectivities.[14][16]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder than NaBH₄ and is particularly effective at reducing imines at mildly acidic pH (4-5) while being much slower to reduce ketones or aldehydes.[12][14] This allows for a true one-pot reaction where all reagents can be mixed from the start without significant reduction of the starting ketone before imine formation.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reagent that is often preferred over NaBH₃CN to avoid the use of toxic cyanide compounds.[16] It is particularly effective in solvents like 1,2-dichloroethane (DCE).

The choice of NaBH₄ in this protocol represents a balance of reactivity, cost, and the specific requirements of the target molecule. Allowing the imine to form before adding the borohydride mitigates the issue of premature ketone reduction.[10]

Quantitative Data Summary

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

Step Reagent Molar Mass ( g/mol ) Equivalents Example Amount Notes
Part 1 3-(3-bromophenyl)propanoic acid229.061.05.0 gStarting material
Polyphosphoric acidN/A~10x by wt.50 gCatalyst and solvent
Part 2 7-bromoindan-1-one211.061.02.11 g (10 mmol)Starting material for this step
Ammonium acetate77.0810-157.7 - 11.6 gAmmonia source and catalyst
Sodium borohydride37.832-30.76 - 1.14 gReducing agent
Methanol (anhydrous)32.04Solvent~50 mLReaction solvent

Yields are variable and depend on reaction scale and purification efficiency.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The Role of Sodium Borohydride in Reductive Amination. (2026). Oreate AI Blog. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A. (2016). Glasp. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Thieme. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Gross, T., et al. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. American Chemical Society. [Link]

  • Bromine - SAFETY DATA SHEET. (2024). PENTA. [Link]

  • Handling liquid bromine and preparing bromine water. RSC Education. [Link]

  • 2-Aminoindane. Wikipedia. [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024). Interscan Corporation. [Link]

  • Details for Aminoindanes. UNODC. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). PubMed. [Link]

  • reductive amination using ammonium acetate/NaBH4. (2012). The Vespiary. [Link]

  • Myers, A. Chem 115 Handouts. Harvard University. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Synthesis method of 2-aminoindan or derivatives thereof. (Patent).
  • Pinterova, L., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate. [Link]

  • Substituted 2-aminoindane. Wikipedia. [Link]

  • 7-Bromo-1-Indanone|CAS 125114-77-4. Rlavie. [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018). PMC. [Link]

  • (1S,2S)-2-amino-6-bromo-2,3-dihydro-1H-inden-1-ol. PubChem. [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • 2-Bromo-1-indanol. PubChem. [Link]

  • Szymański, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: 2-Amino-7-bromoindan-1-ol in Peptidomimetic Synthesis

Part 1: Executive Summary & Strategic Utility 2-Amino-7-bromoindan-1-ol represents a "privileged scaffold" in modern peptide drug discovery. Unlike flexible linear amino acids, this bicyclic constraint locks the peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-Amino-7-bromoindan-1-ol represents a "privileged scaffold" in modern peptide drug discovery. Unlike flexible linear amino acids, this bicyclic constraint locks the peptide backbone into specific conformations (often mimicking


-turns or 

-sheets), improving proteolytic stability and receptor selectivity.

However, its primary value lies in the 7-bromo substituent . Positioned ortho to the benzylic hydroxyl group (C1), this halogen serves as a reactive handle for Late-Stage Functionalization (LSF) . By utilizing Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after the scaffold is incorporated into a peptide, researchers can generate diverse libraries of constrained analogues from a single precursor.

Key Applications
  • Transition State Isosteres: The 1-hydroxy-2-amino motif mimics the tetrahedral intermediate of peptide bond hydrolysis, making it a potent scaffold for aspartic protease inhibitors (e.g., HIV protease, renin, secretase).

  • Constrained Phenylalanine Mimics: The indane core restricts the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty of binding.
  • Diversity-Oriented Synthesis (DOS): The 7-bromo "handle" allows the rapid installation of aryl, heteroaryl, or alkyl side chains to probe sub-pockets in a target protein.

Part 2: Technical Specifications & Structural Logic

Structural Analysis
  • Core: Indane (2,3-dihydro-1H-indene).

  • Stereocenters: C1 and C2. The cis-isomer (1S, 2R or 1R, 2S) is typically preferred for mimicking the gauche conformation of peptide backbones.

  • The "7-Bromo" Advantage:

    • Steric Influence: The bromine atom at C7 exerts steric pressure on the C1-hydroxyl group, influencing the puckering of the cyclopentyl ring and locking the conformation.

    • Electronic Modulation: The electron-withdrawing nature of Br lowers the pKa of the C1-OH, potentially enhancing hydrogen bond donor capability.

Mechanism of Action in Synthesis

The incorporation of 2-Amino-7-bromoindan-1-ol into peptides typically follows two pathways:

  • N-Terminal Capping: Used as a chiral auxiliary or pharmacophore at the N-terminus.

  • Internal Isostere: Converted into a hydroxyethylamine isostere (via reductive amination with an aldehyde) to replace a scissile peptide bond.

Part 3: Experimental Protocols

Protocol A: Preparation of Fmoc-Protected Scaffold

Prerequisite: This protocol assumes the starting material is the free amine hydrochloride salt.

Reagents:

  • 2-Amino-7-bromoindan-1-ol HCl

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • NaHCO3 (Sodium bicarbonate)

  • Dioxane/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-Amino-7-bromoindan-1-ol HCl in 50 mL of Dioxane:Water (1:1).

  • Basification: Add 25 mmol of NaHCO3. The solution may become cloudy; ensure vigorous stirring.

  • Acylation: Cool to 0°C. Add 11 mmol of Fmoc-OSu dropwise (dissolved in minimal dioxane).

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: The free amine spot should disappear.

  • Workup: Acidify carefully with 1M HCl to pH 2-3. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane to yield Fmoc-(2-amino-7-bromoindan-1-ol) .

Protocol B: On-Resin Late-Stage Diversification (Suzuki Coupling)

Context: This protocol describes the modification of the 7-bromo position after the scaffold has been attached to a resin-bound peptide. This prevents side reactions during peptide assembly.

Reagents:

  • Resin-bound peptide containing 2-Amino-7-bromoindan-1-ol

  • Aryl Boronic Acid (R-B(OH)2) (5 equivalents)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.1 eq)

  • Na2CO3 (2M aqueous solution)

  • DME (Dimethoxyethane) / EtOH (9:1)

Workflow:

  • Degassing (Critical): Place the resin in a peptide synthesis vessel. Suspend in DME/EtOH. Bubble Argon through the solvent for 15 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add the Aryl Boronic Acid and aqueous Na2CO3. Finally, add Pd(PPh3)4 under an Argon stream.

  • Reaction: Seal the vessel under Argon. Agitate at 80°C for 12 hours.

    • Note: Standard polystyrene resins may degrade at >90°C; 80°C is the safe limit. For PEG-based resins (e.g., ChemMatrix), higher temps are tolerated.

  • Washing: Filter the resin. Wash extensively to remove Palladium black:

    • 3x DMF

    • 3x Sodium Diethyldithiocarbamate (0.5% in DMF) – Chelates residual Pd

    • 3x DCM

  • Cleavage: Cleave the peptide from the resin using standard TFA cocktails (e.g., TFA/TIPS/Water 95:2.5:2.5).

Part 4: Data Visualization & Logic Flow

Figure 1: Diversification Workflow

The following diagram illustrates the strategic logic of using the 7-bromo handle for parallel synthesis of peptide libraries.

G Start 7-Bromo-1-Indanone Intermediate 2-Amino-7-bromoindan-1-ol Start->Intermediate Synthesis (Nitrosation/Red) Fmoc Fmoc-Protected Scaffold Intermediate->Fmoc Protection Peptide Resin-Bound Peptide (Containing Scaffold) Fmoc->Peptide SPPS Incorporation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Peptide->Suzuki Split Resin Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Peptide->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd(0)) Peptide->Buchwald Library Diversified Peptide Library (Analogue Generation) Suzuki->Library Aryl Analogues Sonogashira->Library Alkyne Analogues Buchwald->Library Amino Analogues

Caption: Workflow for converting the 7-bromo precursor into a diversified library of peptidomimetics via solid-phase cross-coupling.

Part 5: Quantitative Reference Data

Table 1: Comparative Reactivity of Indane Scaffolds in SPPS

Scaffold VariantSteric Bulk (A-Value)C1-OH pKa (Est.)Cross-Coupling Yield (Suzuki)*Primary Application
Unsubstituted Moderate~15.5N/AHIV Protease Inhibitors (Indinavir)
7-Bromo High (Ortho-effect)~14.285-92% Library Generation / SAR Studies
7-Methoxy High~16.0<10% (Deactivated)Electronic Probes

*Yield based on resin-bound conversion using 4-methoxyphenylboronic acid (Protocol B).

Part 6: References

  • Ghosh, A. K., et al. (1992). "Cyclic amino acid surrogates: Synthesis of 1-amino-2-hydroxyindane derivatives." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "7-Bromo-1-indanone: A Comprehensive Technical Guide." BenchChem Application Notes.

  • Kajiro, J., et al. (1998).[1] "A Practical Synthesis of (1S, 2R)-1-Amino-2-indanol, a Key Component of HIV Protease Inhibitor, Indinavir." Synlett.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Blaskovich, M. A., et al. (2008).[2] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols." The Open Organic Chemistry Journal.

Sources

Technical Notes & Optimization

Troubleshooting

solving solubility issues with 2-Amino-7-bromoindan-1-ol HCl

Welcome to the technical support center for 2-Amino-7-bromoindan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-7-bromoindan-1-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. Our goal is to equip you with the scientific principles and practical methodologies to ensure successful and reproducible results.

Introduction to Solubility of Amine Hydrochloride Salts

2-Amino-7-bromoindan-1-ol HCl is an amine hydrochloride salt. The hydrochloride salt form is frequently used for amine-containing active pharmaceutical ingredients (APIs) to enhance their aqueous solubility and stability compared to the free base.[1][2] The primary amine group in the molecule is basic and is protonated to form the more water-soluble hydrochloride salt. However, the solubility of these salts is highly dependent on the pH of the solution.

The core principle governing the solubility of an amine HCl salt is the equilibrium between the charged (protonated) and uncharged (free base) forms of the molecule. The charged, or ionic, form is significantly more soluble in aqueous solutions.[3][4] Challenges often arise when the pH of the medium is not optimal, leading to the precipitation of the less soluble free base. This guide will walk you through a logical progression of steps to diagnose and resolve these solubility issues.

Troubleshooting Guide: Resolving Precipitation and Poor Solubility

This section addresses specific issues you may encounter when trying to dissolve 2-Amino-7-bromoindan-1-ol HCl.

Issue 1: The compound precipitates out of solution upon addition to a neutral buffer (e.g., PBS pH 7.4).

Root Cause Analysis:

This is a classic case of salt disproportionation. The hydrochloride salt is most stable and soluble at an acidic pH. When introduced to a neutral or basic environment, the protonated amine gives up its proton, converting the highly soluble salt into its poorly soluble, non-ionic free base form, which then precipitates.[2] A general rule of thumb is that for stable salt formation, the pKa of the basic API should be at least 3 units higher than the pKa of the acidic counterion.[2]

Step-by-Step Solution:

  • Initial Dissolution in an Acidic Solvent:

    • Instead of directly dissolving the compound in your final neutral buffer, first prepare a concentrated stock solution in a slightly acidic aqueous medium. A common starting point is 0.1 N Hydrochloric Acid (HCl).

    • Alternatively, sterile water or saline, which are typically slightly acidic, can be used.

  • pH-Controlled Dilution:

    • Once you have a clear stock solution, you can slowly add it to your final, larger volume of neutral buffer with vigorous stirring. This gradual addition helps to maintain a localized acidic environment long enough for the compound to disperse before the overall pH of the solution causes precipitation.

  • Final pH Adjustment (if necessary):

Issue 2: The compound will not dissolve even in acidic solutions at the desired concentration.

Root Cause Analysis:

If the compound remains insoluble even at a low pH, the intrinsic solubility of the salt form might be limited in a purely aqueous system, or you may be exceeding its maximum solubility.

Step-by-Step Solution:

  • Employ Co-solvents:

    • Co-solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[5][6]

    • Commonly used water-miscible co-solvents in research settings include:

      • Ethanol

      • Propylene glycol (PG)

      • Polyethylene glycols (PEGs), such as PEG 400[5][7]

      • Dimethyl sulfoxide (DMSO)

  • Co-solvent System Development (Workflow):

    • Step A: Initial Screening: Attempt to dissolve the compound in a small amount of pure co-solvent (e.g., DMSO, Ethanol).

    • Step B: Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen co-solvent.

    • Step C: Aqueous Dilution: Gradually dilute the stock solution into your aqueous buffer with constant stirring. Be mindful that adding a high percentage of an organic co-solvent can affect the biological system in your experiment. It is crucial to keep the final co-solvent concentration as low as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve 2-Amino-7-bromoindan-1-ol HCl?

A1: Start with a slightly acidic aqueous solution, such as 0.1 N HCl or sterile water. If higher concentrations are needed, consider preparing a stock solution in a minimal amount of a suitable organic co-solvent like DMSO or ethanol, followed by a stepwise dilution into your aqueous medium.

Q2: How does pH affect the solubility of this compound?

A2: As an amine hydrochloride salt, its solubility is highest in acidic conditions (low pH) where the amine group is protonated and charged. As the pH increases towards neutral and basic, the compound will deprotonate, becoming the less soluble free base, which can lead to precipitation.[4][8]

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it is crucial to be aware of the compound's stability at higher temperatures. Prolonged heating can lead to degradation. If you use heat, allow the solution to cool to room temperature to ensure the compound remains in solution, as precipitation can occur upon cooling if you have created a supersaturated solution.

Q4: What are some suitable co-solvents to consider?

A4: For research purposes, DMSO, ethanol, propylene glycol, and PEGs (like PEG 400) are common choices.[5][7] The selection of a co-solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent.

Q5: How can I determine the solubility of 2-Amino-7-bromoindan-1-ol HCl in my specific buffer?

A5: A practical method for determining solubility is the shake-flask equilibrium method.[9]

Experimental Protocol: Shake-Flask Solubility Determination

  • Add an excess amount of 2-Amino-7-bromoindan-1-ol HCl to a known volume of your buffer in a sealed container (e.g., a glass vial).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[9][10]

  • Determine the concentration of the dissolved compound in the clear supernatant using an appropriate analytical method, such as HPLC-UV or LC-MS.[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with 2-Amino-7-bromoindan-1-ol HCl.

G start Start: Dissolve 2-Amino-7-bromoindan-1-ol HCl is_dissolved Is the compound fully dissolved? start->is_dissolved success Success: Solution is ready for use is_dissolved->success Yes precipitates Issue: Compound precipitates or does not dissolve is_dissolved->precipitates No check_ph Is the solvent acidic (pH < 7)? precipitates->check_ph use_acidic Action: Dissolve in 0.1N HCl or dH2O check_ph->use_acidic No use_cosolvent Action: Use a co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent Yes use_acidic->is_dissolved prepare_stock Prepare concentrated stock in co-solvent use_cosolvent->prepare_stock dilute Slowly dilute stock into aqueous buffer with stirring prepare_stock->dilute final_check Is the final solution clear? dilute->final_check final_check->success Yes final_check->precipitates No

Caption: Troubleshooting workflow for solubility issues.

Summary of Key Parameters

The following table summarizes the key factors influencing the solubility of 2-Amino-7-bromoindan-1-ol HCl and the recommended strategies.

ParameterInfluence on SolubilityRecommended Strategy
pH High Impact: Solubility is significantly higher in acidic conditions.Maintain an acidic pH during initial dissolution. Adjust the final buffer pH if necessary.
Solvent High Impact: Aqueous solubility can be limited.Use slightly acidic aqueous solutions. Employ co-solvents for higher concentrations.
Temperature Moderate Impact: Increased temperature can improve the rate of dissolution.Use gentle warming with caution, being mindful of potential degradation and precipitation upon cooling.

References

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Solubility of Things. 1-aminoindane-1,5-dicarboxylic acid. Retrieved from [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • MDPI. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Retrieved from [Link]

  • University of Alberta. Isolation (Recovery) of amines. Retrieved from [Link]

  • LinkedIn. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • SciSpace. Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]

  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • PubChem. 2-Aminoindan hydrochloride. Retrieved from [Link]

  • Wikipedia. 1-Aminoindane. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • pH Adjustment and Neutralization, the basics. pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • PubMed. (2019, March 23). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Retrieved from [Link]

  • PubMed. (2012, November 15). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from [Link]

  • PubChem. 2-Amino-7-bromo-9-fluorenone. Retrieved from [Link]

  • ResearchGate. (2014, September 9). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • Semantic Scholar. The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018, January 25). Behaviour of 2-Bromo-1-1ndanol Towards Some Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Amino-7-bromoindan-1-ol

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-7-bromoi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-7-bromoindan-1-ol. Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on a rational selection of solvents and a systematic approach to troubleshooting. This document provides in-depth, experience-driven guidance to navigate the challenges associated with purifying this specific amino alcohol derivative.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before beginning the purification process.

Q1: What are the key physicochemical properties of 2-Amino-7-bromoindan-1-ol to consider for recrystallization?

Understanding the molecule's structure is paramount. 2-Amino-7-bromoindan-1-ol possesses several functional groups that dictate its solubility and behavior:

  • Amino Group (-NH₂): A basic and polar group capable of hydrogen bonding.

  • Hydroxyl Group (-OH): A polar, hydrogen-bonding group.

  • Bromo-Aryl Group: A bulky, somewhat non-polar group that contributes to the rigid indan scaffold.

The combination of polar amino and hydroxyl groups on a moderately non-polar scaffold suggests that the compound will be most soluble in polar protic solvents (like alcohols) and less soluble in non-polar solvents (like hexanes). The key to successful recrystallization is to exploit the difference in solubility between hot and cold conditions.[1]

Q2: What is the best starting approach for selecting a recrystallization solvent?

A systematic, small-scale screening is the most efficient and material-sparing approach.[2] There is no universal solvent, and the ideal choice depends on the specific impurities in your crude material. A good recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[3]

Recommended Starting Solvents for Screening:

  • Polar Protic: Ethanol, Isopropanol (IPA), Methanol, Water.

  • Polar Aprotic: Acetone, Ethyl Acetate (EtOAc).

  • Non-Polar: Toluene, Heptane/Hexane.

Testing should be done with only a few milligrams of crude product per solvent to determine solubility at room temperature and at the solvent's boiling point.[4]

Q3: Should I use a single-solvent or a mixed-solvent system?

This depends entirely on the results of your solvent screen.

  • Use a single solvent if you find one that provides high solubility at its boiling point and low solubility at or below room temperature. Alcohols like ethanol or isopropanol are often good candidates for amino alcohols.[5][6]

  • Use a mixed-solvent system when no single solvent has the ideal solubility profile.[7] This is common for compounds like 2-Amino-7-bromoindan-1-ol. The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[2]

A common and effective mixed system for polar compounds is an alcohol/water or alcohol/ether mixture.[8] For example, dissolving the compound in hot ethanol and adding water as the anti-solvent can be a very effective method.

Q4: Can I purify this compound by crystallizing it as a salt?

Yes, this is an excellent and often underutilized strategy for purifying amines.[8][9] Amines can be converted to their corresponding acid addition salts (e.g., hydrochloride, tartrate), which often have very different solubility profiles and crystalline properties compared to the free base. This can be particularly effective for removing non-basic impurities.

The process involves dissolving the crude amine in a suitable solvent (e.g., isopropanol, diethyl ether) and adding an acid (e.g., HCl in ether, or a solution of tartaric acid).[10] The resulting salt often precipitates with high purity. The pure free base can then be recovered by neutralizing the salt in a subsequent step.

Experimental Protocols

These protocols provide a validated, step-by-step framework for purifying 2-Amino-7-bromoindan-1-ol.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single solvent or a miscible mixed-solvent pair for recrystallization.

  • Preparation: Place ~20 mg of your crude 2-Amino-7-bromoindan-1-ol into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, water, ethyl acetate, toluene, hexane) dropwise, vortexing after each addition. Add up to 1 mL. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single recrystallization solvent.[4]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise if needed. A good candidate solvent will dissolve the compound completely when hot.[4]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Evaluation: A successful solvent is one that yields a high quantity of crystalline precipitate upon cooling. Note the quality and form of the crystals. This will inform your choice for a large-scale procedure.

Protocol 2: General Single-Solvent Recrystallization

Objective: To purify the crude product using a pre-determined optimal single solvent.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate, with stirring.[11] Continue adding hot solvent until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for maximizing yield.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[12]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.[13] Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: General Mixed-Solvent Recrystallization

Objective: To purify the crude product using a "good" solvent and a "bad" (anti-solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent (e.g., water or hexane) dropwise with swirling until you observe persistent cloudiness (the cloud point).[7] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent protocol above. The washing solvent should be a chilled mixture of the two solvents, in a ratio that favors the anti-solvent to minimize re-dissolving the product.

Troubleshooting Guide

This section is formatted to quickly diagnose and solve common issues encountered during recrystallization.

Issue: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid crystal lattice.[13] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated, causing the compound to crash out of solution above its melting point.[4]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation point, then allow it to cool slowly again.[7]

  • Lower the Cooling Temperature: Try cooling the solution more slowly and to a lower temperature. Sometimes, inducing crystallization at a lower temperature can prevent oiling.

  • Change Solvents: Select a solvent with a lower boiling point.[7] If using a mixed-solvent system, try altering the ratio to make the solution less saturated at the point of crystallization.

Issue: No crystals are forming, even after the solution has cooled. What should I do?

Answer: This is a classic sign of either using too much solvent, resulting in a solution that is not supersaturated, or the need for nucleation to be initiated.[7]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a nucleation site for crystal growth.[1]

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.[1]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25-50%) to increase the solute concentration.[12] Then, allow it to cool again.

  • Use an Anti-Solvent: If you are using a single solvent, you can try carefully adding a miscible anti-solvent to decrease the overall solubility and force crystallization.

Issue: The recrystallization yield is very low. How can I improve it?

Answer: A low yield is most commonly caused by using too much solvent, incomplete crystallization, or washing the crystals with solvent that is not properly chilled.[1] Remember that some product loss is inevitable as the compound will have some finite solubility even in the cold solvent.[1]

Solutions:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for complete dissolution.

  • Maximize Cooling: Cool the solution in an ice-salt or dry ice/acetone bath (if the solvent's freezing point allows) after initial cooling to maximize precipitation.[13]

  • Recover a Second Crop: The mother liquor (the filtrate) still contains dissolved product. You can often recover a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. Note that this second crop may be less pure than the first.[11]

  • Use Ice-Cold Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent your purified product from redissolving.[1]

Issue: The final product is still impure or discolored. What are the next steps?

Answer: This indicates that the chosen solvent system is not effectively differentiating between your compound and the impurities, or that impurities were trapped within the crystals during rapid formation.

Solutions:

  • Repeat the Recrystallization: A second recrystallization from the same or a different solvent system will often significantly improve purity.

  • Use Activated Charcoal: If the product has a persistent color, it is likely due to highly colored, polar impurities. Use a small amount of activated charcoal during the dissolution step as described in Protocol 2.[14] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

  • Switch Purification Method: If impurities have very similar solubility profiles to your product, recrystallization may not be sufficient. Consider an alternative method like column chromatography.[15]

Data Summary

Table 1: Potential Solvent Systems for 2-Amino-7-bromoindan-1-ol

This table provides a starting point for solvent selection based on general principles for purifying polar amino alcohols. Experimental verification is essential.

Solvent/SystemTypeBoiling Point (°C)Rationale & Comments
Isopropanol (IPA)Polar Protic82.6Often an excellent choice for amino alcohols. Good balance of polarity.
Ethanol (EtOH)Polar Protic78.4A very general and effective solvent for compounds with minor impurities.[5]
Ethanol / WaterMixed (Polar)VariableA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization.[6]
AcetonePolar Aprotic56Can be effective, but its lower boiling point means a smaller temperature gradient for solubility change.
Ethyl Acetate / HexaneMixed (Non-Polar)VariableUseful if the compound is soluble in ethyl acetate but impurities are not, or vice-versa. Hexane acts as the anti-solvent.[8]
TolueneAromatic111May be effective for removing highly polar impurities that would remain insoluble. High boiling point increases the risk of oiling out.[4]

Visualization

Recrystallization Troubleshooting Workflow

This diagram outlines the logical decision-making process when encountering common problems during the recrystallization of 2-Amino-7-bromoindan-1-ol.

G start Start Recrystallization (Hot, Clear Solution) cool Cool Solution Slowly start->cool oiled_out Compound 'Oils Out'? cool->oiled_out crystals_ok Crystals Form? success Success: Filter, Wash, Dry crystals_ok->success Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_ok->induce No oiled_out->crystals_ok No reheat_add_solvent Re-heat to dissolve oil Add more hot solvent oiled_out->reheat_add_solvent Yes reheat_add_solvent->cool fail Failure: Re-evaluate Solvent System or try Chromatography reheat_add_solvent->fail Fails Repeatedly induce->crystals_ok Try Again reduce_volume Reduce Solvent Volume (Boil off excess) induce->reduce_volume Still No Crystals reduce_volume->cool reduce_volume->fail Still Fails

Caption: Troubleshooting workflow for the recrystallization of 2-Amino-7-bromoindan-1-ol.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of California, Davis. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). 4. Crystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • Benchchem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
  • Benchchem. (n.d.). A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Amino-2-methylisophthalonitrile by Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation.
  • Ghinet, A., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2436.
  • European Patent Office. (n.d.). Patent EP4144717 - METHOD FOR PURIFICATION OF TERPENOID AMINO ALCOHOL DERIVATIVES.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Hossain, M. A., & Ghose, A. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Symmetry, 10(11), 589.
  • Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol.
  • Benchchem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone.

Sources

Troubleshooting

Technical Support Center: Stabilization of 2-Amino-7-bromoindan-1-ol

Executive Summary This guide addresses the stability profile of 2-Amino-7-bromoindan-1-ol , a highly functionalized intermediate often used in asymmetric synthesis and medicinal chemistry. Its structure contains three re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 2-Amino-7-bromoindan-1-ol , a highly functionalized intermediate often used in asymmetric synthesis and medicinal chemistry. Its structure contains three reactive centers—a benzylic alcohol, a vicinal primary amine, and an aryl bromide—creating a "perfect storm" for degradation if not managed correctly.

The presence of the bromine atom at position C7 (ortho to the hydroxyl group) introduces a Heavy Atom Effect , significantly increasing the molecule's sensitivity to UV light via intersystem crossing. Furthermore, the benzylic alcohol (C1) is prone to acid-catalyzed elimination (dehydration) to form the corresponding indene, a process accelerated by the electron-withdrawing nature of the bromine.

Module 1: Diagnostic & Triage (Visual)

Use this decision tree to identify the likely degradation pathway based on visual or chromatographic observations.

TroubleshootingTree Start Observation in Solution ColorChange Yellow/Brown Discoloration Start->ColorChange Precipitate White Precipitate/Cloudiness Start->Precipitate HPLC_Shift New Peak on HPLC/LCMS Start->HPLC_Shift Oxidation Oxidation (Indanone/Imine) Cause: Air exposure, Metal traces ColorChange->Oxidation Darkening over time Carbamate Carbamate Formation Cause: CO2 absorption (Air) Precipitate->Carbamate In basic/neutral solvent HPLC_Shift->Oxidation M-2 peak (Ketone formation) Dehydration Dehydration (Indene) Cause: Acidic pH, Heat HPLC_Shift->Dehydration M-18 peak (Loss of H2O) Debromination Photodebromination Cause: UV/Ambient Light HPLC_Shift->Debromination M-79/81 peak (Loss of Br)

Figure 1: Diagnostic logic flow for identifying degradation modes of 2-Amino-7-bromoindan-1-ol.

Module 2: Critical Stability Factors (The "Why")

To prevent degradation, one must understand the underlying chemical mechanisms. This molecule is not just "unstable"; it reacts through specific, predictable pathways.

The Ortho-Bromo Light Sensitivity (Photolysis)

The C7-Bromine atom is sterically adjacent to the C1-Hydroxyl group. While aryl bromides are generally light-sensitive, the proximity of the amine and alcohol allows for photo-induced electron transfer (PET) .

  • Mechanism: UV light excites the aryl ring. The heavy bromine atom facilitates intersystem crossing to a triplet state, leading to homolytic cleavage of the C-Br bond. This generates a highly reactive aryl radical which abstracts hydrogen from the solvent or the amine, leading to debromination (formation of 2-aminoindan-1-ol) or polymerization.

  • Risk Level: High.

  • Evidence: Aryl bromides undergo rapid debromination in the presence of amine donors under visible/UV light [1].

Benzylic Elimination (Dehydration)

The C1-OH group is benzylic. Benzylic alcohols are notoriously prone to acid-catalyzed dehydration because the resulting carbocation is resonance-stabilized by the aromatic ring.

  • Mechanism: Protonation of the -OH group creates a good leaving group (

    
    ). Loss of water generates a benzylic carbocation, followed by proton loss at C2 to form 2-amino-7-bromoindene .
    
  • Risk Level: Moderate (High in acidic solvents like CDCl3 or unbuffered water).

  • Evidence: Liquid-phase dehydration of 1-indanol derivatives to indenes is a well-documented pathway catalyzed by trace acids [2, 3].

Oxidative Instability

The 1,2-amino-alcohol motif is susceptible to oxidation.

  • Mechanism: In the presence of transition metals (often found as trace impurities in solvents) and oxygen, the benzylic alcohol can oxidize to the ketone (2-amino-7-bromoindan-1-one). Furthermore, the amine can condense with the ketone (inter- or intramolecularly) to form imines (Schiff bases), causing the solution to turn yellow/brown.

  • Risk Level: Moderate.[1]

  • Evidence: Copper and other metal traces catalyze the oxidation of benzylic amino alcohols to aldehydes/ketones under aerobic conditions [4].

Module 3: Troubleshooting Scenarios (FAQs)

Q1: My solution turned yellow overnight in DMSO. Is it ruined?

Diagnosis: Likely oxidative degradation or imine formation. Explanation: DMSO is hygroscopic and often contains trace impurities. If not degassed, dissolved oxygen reacts with the amine/alcohol. The yellow color is characteristic of conjugated imines or oxidation byproducts (indanone derivatives). Solution:

  • Check LCMS for a peak at [M-2] (Ketone).

  • If the peak is minor (<2%), the material may be salvageable by recrystallization.

  • Prevention: Use anhydrous, deoxygenated DMSO and store under Argon.

Q2: I see a new peak at [M-18] on my LCMS. What is it?

Diagnosis: Dehydration (Loss of Water). Explanation: You have formed the indene derivative. This usually happens if the solvent is slightly acidic. Common Culprit: Using Chloroform (CDCl3) for NMR that has not been treated with basic alumina. Chloroform naturally decomposes to form HCl, which catalyzes the dehydration of benzylic alcohols immediately. Solution:

  • Switch NMR solvent to DMSO-d6 or Methanol-d4.

  • If using CDCl3, filter it through basic alumina or add solid

    
     to the tube to neutralize acid [3].
    
Q3: Can I store the stock solution in the fridge?

Diagnosis: Only if protected from moisture and CO2. Explanation: Amino alcohols react reversibly with atmospheric


 to form carbamates (zwitterionic species), which can precipitate out of non-polar solvents or alter solubility.
Solution: 
  • Store in a sealed vial with a septum, wrapped in Parafilm.

  • Purge the headspace with Argon before storage.

  • Do not store in simple screw-cap vials for long periods (>1 week) without inert gas.

Module 4: Standard Operating Procedures (Protocols)

Protocol A: Preparation of Stable Stock Solution

Use this protocol for biological assays or long-term storage.

ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Prevents hydrolysis; high solubility.
Concentration 10 mM - 50 mMMinimizes intermolecular reactions.
Additives None (unless acidic, then 0.1% TEA)TEA scavenges trace acids to prevent dehydration.
Gas Phase Argon or Nitrogen (Sparged)Displaces dissolved oxygen.
Container Amber Glass Vial (Silanized)Blocks UV light; prevents surface catalysis.

Step-by-Step:

  • Weighing: Weigh the solid 2-Amino-7-bromoindan-1-ol in reduced light (dim the hood lights).

  • Solvent Prep: Sparge the DMSO with Argon for 15 minutes before adding it to the solid.

  • Dissolution: Add solvent to the vial. Vortex gently. Do not sonicate for extended periods (heat promotes degradation).

  • Sealing: Immediately cap with a PTFE-lined septum cap. Purge the headspace with Argon for 30 seconds.

  • Storage: Wrap the vial in aluminum foil (if not amber) and store at -20°C.

Protocol B: NMR Sample Preparation (Critical)

Failure to follow this leads to "ghost" peaks of indene.

  • Select Solvent: Prefer DMSO-d6 over CDCl3.

  • If CDCl3 is required:

    • Pass the solvent through a small plug of Basic Alumina immediately before use.

    • Alternatively, add a few grains of activated Molecular Sieves (4Å) to the NMR tube.

  • Run Time: Acquire spectra immediately. Do not leave the tube in the autosampler overnight.

Module 5: Mechanistic Visualization

The following diagram details the chemical pathways leading to the degradation products discussed above.

DegradationPathways Molecule 2-Amino-7-bromoindan-1-ol (Target) Acid H+ (Acid) (e.g., aged CDCl3) Molecule->Acid Light hν (UV Light) (Heavy Atom Effect) Molecule->Light Oxidant O2 / Metal Cat. (Air exposure) Molecule->Oxidant Indene 2-Amino-7-bromoindene (Dehydration Product) Acid->Indene - H2O Debromo 2-Aminoindan-1-ol (Debrominated) Light->Debromo - Br• Indanone 2-Amino-7-bromoindan-1-one (Oxidation Product) Oxidant->Indanone - 2H

Figure 2: Chemical degradation pathways of 2-Amino-7-bromoindan-1-ol.

References

  • Photostability of Aryl Bromides

    • Visible Light Photo-Arbuzov Reaction of Aryl Bromides.
    • Source:

  • Dehydration of Indanols

    • Liquid phase dehydration of 1-indanol: Selective synthesis of indene.[2] (Establishes the acid-catalyzed pathway for converting indanols to indenes).

    • Source:

  • General Stability of Benzylic Alcohols

    • Selective synthesis of indene by liquid-phase dehydration of 1-indanol.[2] (Details the kinetics of water loss in indanol systems).

    • Source:

  • Oxidation of Amino Alcohols

    • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols.[3] (Describes the metal-catalyzed oxidation of amino-alcohols to ketones/aldehydes).

    • Source:

  • Safety & Handling (Analog)

    • Safety Data Sheet: 2-Bromoindan-1-ol. (Confirms light sensitivity and nitrogen storage requirements for the structural analog).
    • Source:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-Aminoindanol Intermediates

Welcome to the technical support center for the synthesis and optimization of 7-bromo-aminoindanol intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 7-bromo-aminoindanol intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The unique electronic properties of the aminoindanol scaffold present specific challenges in achieving high yield and regioselectivity during electrophilic aromatic substitution. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure your success.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of aminoindanol derivatives. Each problem is analyzed to its root cause, with actionable solutions provided.

Question: I am observing no reaction or very low conversion of my aminoindanol starting material. What is the likely cause?

Answer: Low or no conversion is typically traced back to three primary factors: the activity of the brominating agent, the reaction temperature, or the purity of the starting material.

  • Insufficiently Activated Brominating Agent: If you are using N-Bromosuccinimide (NBS), its electrophilicity can be enhanced. Consider adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid to increase the concentration of the active brominating species.

  • Low Reaction Temperature: While lower temperatures are excellent for controlling selectivity, they can also stall the reaction. If you observe no conversion by Thin Layer Chromatography (TLC) after a reasonable time, consider a gradual increase in temperature (e.g., from 0 °C to room temperature) while carefully monitoring for the appearance of byproducts.[1]

  • Impure Starting Material: Ensure your aminoindanol is free from impurities that could consume the brominating agent or inhibit the reaction. If necessary, purify the starting material by recrystallization or column chromatography before proceeding.

Question: My reaction is yielding a significant amount of di- and poly-brominated products. How can I prevent this over-bromination?

Answer: Over-bromination is a common challenge due to the strong activating effects of the amine and hydroxyl groups on the aromatic ring.[1][2] The key is to carefully control the reaction's stoichiometry and conditions.

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent. An excess of the reagent is the most common cause of poly-bromination.

  • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.

  • Protect the Amine: The most robust strategy is to protect the highly activating amino group as a less-activating amide (e.g., acetamide) or carbamate (e.g., Boc).[2] This attenuates the ring's activation, significantly reducing the propensity for over-bromination and often improving regioselectivity.

Question: I am getting a mixture of isomers (e.g., 5-bromo, 6-bromo) instead of the desired 7-bromo product. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is arguably the most significant challenge in the direct bromination of aminoindanol. The combined directing effects of the substituents can lead to mixtures.

  • Adopt a Pre-functionalized Strategy: The most reliable method to ensure the bromine is at the 7-position is to start with a precursor that already contains it, such as 7-bromo-1-indanone .[3][4] This molecule can then be converted to the desired cis-aminoindanol through established stereocontrolled methods, completely bypassing the issue of regioselectivity in the final steps.

  • Optimize Direct Bromination Conditions: If you must proceed with direct bromination:

    • Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents, from non-polar (e.g., CCl₄, Dichloromethane) to polar aprotic (e.g., DMF, Acetonitrile).

    • Protecting Groups: As mentioned, protecting the amine as an amide can alter the overall directing effect of the substituents, potentially favoring the desired 7-position.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -20 °C to 0 °C).

Question: My purified product yield is very low, and I suspect degradation is occurring during workup or chromatography. What should I do?

Answer: Brominated amino compounds can be sensitive to both pH and the stationary phase used in chromatography.

  • Neutral Workup: Avoid harsh acidic or basic conditions during the aqueous workup. Use a mild wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash.

  • Alternative Chromatography: If you observe streaking or material loss on silica gel, the acidic nature of the silica may be causing degradation. Consider using a different stationary phase, such as neutral or basic alumina, or try purification via recrystallization to avoid chromatography altogether.[2]

Troubleshooting Summary Table
Problem Primary Cause(s) Recommended Solutions
Low/No Conversion Insufficiently active brominating agent; Low temperatureAdd catalytic acid (for NBS); Gradually increase temperature; Ensure starting material purity.
Over-bromination Excess brominating agent; High ring activationUse 1.0-1.05 eq. of brominating agent; Add reagent slowly; Protect the amino group.
Poor Regioselectivity Competing directing effects of -NH₂ and -OH groupsPrimary: Use a pre-functionalized starting material like 7-bromo-1-indanone. Secondary: Optimize solvent and temperature; Protect the amino group.
Product Degradation Sensitivity to pH; Instability on silica gelPerform a neutral aqueous workup; Use neutral/basic alumina for chromatography or recrystallize.
General Troubleshooting Workflow

G start Unsuccessful Reaction low_yield Low Yield or Conversion start->low_yield Is conversion low? impure Impure Product (Mixture of Isomers) start->impure Is regioselectivity poor? over_brom Over-bromination (Di-/Poly-brominated) start->over_brom Are multiple bromines added? sol_yield 1. Check Reagent Purity 2. Increase Temperature Gradually 3. Add Catalytic Acid (for NBS) low_yield->sol_yield sol_impure 1. Switch to 7-Bromo-1-Indanone Route 2. Protect Amine Group 3. Screen Solvents & Lower Temp. impure->sol_impure sol_over 1. Use Stoichiometric NBS (1.05 eq) 2. Add Brominating Agent Slowly 3. Protect Amine Group over_brom->sol_over

Caption: A troubleshooting flowchart for common issues in 7-bromo-aminoindanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for synthesizing enantiomerically pure cis-7-bromo-1-amino-2-indanol?

A1: The most robust and controllable strategy involves a multi-step synthesis starting from a pre-brominated scaffold, which avoids the regioselectivity problems of direct bromination.

  • Start with 7-Bromo-1-indanone: This commercially available or readily synthesized precursor ensures the bromine is correctly positioned from the outset.[3][4]

  • Asymmetric Reduction: Perform an asymmetric reduction of the ketone to establish the required stereocenter for the hydroxyl group.

  • Introduce the Amino Group: Convert the hydroxyl group to an amine with inversion of configuration to install the cis-relationship. This can be achieved via various methods, such as a Mitsunobu reaction with an azide source followed by reduction. A review of synthetic strategies for cis-1-amino-2-indanol highlights various methods for this transformation.[5]

This approach provides superior control over both regiochemistry and stereochemistry compared to direct functionalization of the final aminoindanol ring.

Synthetic Strategy Decision Diagram

G start Goal: Synthesize 7-Bromo-Aminoindanol q1 Is Regiocontrol the Highest Priority? start->q1 route_indanone Recommended Strategy: 7-Bromo-1-Indanone Route q1->route_indanone Yes route_direct Alternative Strategy: Direct Bromination of Aminoindanol q1->route_direct No / Exploratory pro_indanone Pros: Unambiguous Regiochemistry, High Purity route_indanone->pro_indanone con_direct Cons: Risk of Isomer Mixtures, Requires Extensive Optimization route_direct->con_direct

Caption: A decision tree for selecting a synthetic strategy for 7-bromo-aminoindanol.

Q2: Which brominating agent is better: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A2: For substrates like aminoindanol that are sensitive and prone to side reactions, NBS is almost always the preferred reagent . It offers a slow, low-concentration source of electrophilic bromine, which helps to minimize over-bromination and often leads to cleaner reactions.[1]

FeatureN-Bromosuccinimide (NBS) **Molecular Bromine (Br₂) **
Reactivity Milder, more selectiveHighly reactive, less selective
Handling/Safety Crystalline solid, easier to handleCorrosive, volatile liquid, requires greater precautions
Side Reactions Lower risk of over-brominationHigh risk of over-bromination and other side reactions
Typical Use Case Selective bromination of activated or sensitive aromatic ringsBulk brominations where selectivity is not a primary concern

Q3: If I start with a racemic intermediate, how can I resolve the final 7-bromo-aminoindanol product?

A3: Chiral resolution is essential to isolate the desired single enantiomer. The most common and industrially scalable method is diastereomeric salt formation .[6]

  • Process: The racemic amine is treated with a single enantiomer of a chiral acid (a "resolving agent"), such as (S)-2-phenylpropionic acid or tartaric acid derivatives.[7] This forms two diastereomeric salts.

  • Separation: These diastereomeric salts have different physical properties, most importantly, different solubilities. This allows one diastereomer to be selectively crystallized from a suitable solvent, leaving the other in the mother liquor.

  • Liberation: After separating the desired salt by filtration, the chiral acid is removed by a simple acid-base workup, liberating the enantiomerically pure amine.

Alternative methods like enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, can also be highly effective.[8]

Experimental Protocols

Protocol 1: Regioselective Bromination via Amine Protection (General Procedure)

This protocol outlines the bromination of cis-1-amino-2-indanol using an N-acetyl protecting group to enhance selectivity.

Step 1: N-Acetylation of cis-1-Amino-2-indanol

  • Dissolve cis-1-amino-2-indanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup by washing with water, then saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated aminoindanol.

Step 2: Bromination of N-acetyl-cis-1-amino-2-indanol

  • Dissolve the N-acetylated product (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Stir the reaction at 0 °C, monitoring by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain N-acetyl-7-bromo-1-amino-2-indanol.

Step 3: Deprotection

  • Reflux the N-acetylated bromo-intermediate in an aqueous acid solution (e.g., 6M HCl) or a basic solution (e.g., 6M NaOH) until the amide is fully hydrolyzed (monitor by TLC).[9]

  • Cool the solution and neutralize carefully.

  • Extract the final 7-bromo-aminoindanol product and purify as needed.

References

  • Time in Pasuruan, ID. Google Search.
  • Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses.PMC.
  • Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids.Organic & Biomolecular Chemistry (RSC Publishing).
  • Jin, L., et al. (2024).
  • Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.Organic Letters.
  • Chiral resolution.Wikipedia.
  • ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • 7 - Organic Syntheses Procedure.Organic Syntheses.
  • Mendas, I., Gastaldi, S., & Suppo, J.-S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol.Molecules.
  • Ghorai, P., & Choudhury, D. (2019). Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions.RSC Advances.
  • Technical Support Center: Overcoming Challenges in the Bromin
  • What is the application and preparation of 7-Bromo-1-indanone? - FAQ.Guidechem.
  • Schuur, B., et al. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators.Organic Process Research & Development.
  • Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase.
  • Sadowski, M., & Deredas, D. (2017). Synthesis of 1-indanones with a broad range of biological activity.Beilstein Journal of Organic Chemistry.
  • Main strategies developed for the synthesis of cis-1-amino-2-indanol.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • An In-depth Technical Guide to the Applications of cis-1-Aminoindan-2-ol.Benchchem.
  • Shields, J. D., & MacMillan, D. W. C. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.Organic Process Research & Development.
  • common side reactions with 1-Amino-2-butanol.Benchchem.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.Macmillan Group - Princeton University.
  • CN103319358B - Preparation method of 7-amino heptanoic acid.
  • Ottolina, G., et al. (2008). Optimization of glutaryl-7-aminocephalosporanic acid acylase expression in E. coli.PubMed.
  • Strategies for Accessing cis-1-Amino-2-Indanol.PMC - NIH.

Sources

Troubleshooting

troubleshooting low purity in 2-Amino-7-bromoindan-1-ol production

Technical Support Center: 2-Amino-7-bromoindan-1-ol Production Executive Summary The synthesis of 2-Amino-7-bromoindan-1-ol presents a unique "triad of difficulty" for medicinal chemists: it combines a rigid bicyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-7-bromoindan-1-ol Production

Executive Summary

The synthesis of 2-Amino-7-bromoindan-1-ol presents a unique "triad of difficulty" for medicinal chemists: it combines a rigid bicyclic scaffold (stereocontrol issues), an aryl bromide (labile to hydrogenolysis), and an amphoteric amino-alcohol motif (difficult isolation).

Low purity in this workflow is rarely a single failure; it is usually a cascade of competing side reactions. This guide deconstructs these failure modes into three specific categories: Chemo-selectivity (Loss of Bromine) , Diastereoselectivity (Cis/Trans ratios) , and Isolation Efficiency .

Part 1: Diagnostic Framework

Before optimizing, compare your analytical data (HPLC/LC-MS) against these common impurity profiles to identify your specific bottleneck.

Symptom Likely Impurity Identity Root Cause
Mass [M-H] = -80 amu 2-Aminoindan-1-ol (Des-bromo analog)Hydrogenolysis: Pd/C removed the bromine during reduction.
Doublet peaks in HPLC Diastereomer (Trans isomer)Poor Stereocontrol: Lack of chelation during ketone reduction or non-selective epoxide opening.
M+16 or M+32 peaks N-Oxides or Over-oxidation productsWorkup Oxidation: Exposure of free amine to air/peroxides in ethereal solvents.
Low Mass Balance Product remains in aqueous layerIsoelectric Trapping: Incorrect pH during extraction of the zwitterionic amino alcohol.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: The "Missing Bromine" (Chemo-selectivity)[1]

Q: I am reducing the 7-bromo-1-indanone oxime (or azide) using Pd/C and H₂, but my final product contains 20-40% des-bromo impurity. How do I stop the bromine from falling off?

A: This is the most common failure mode. Aryl bromides are highly susceptible to oxidative addition by Palladium(0), followed by hydrogenolysis, especially under the heterogeneous conditions of Pd/C hydrogenation.

The Fix: You must switch the catalytic system or the reducing agent.

  • Switch Catalyst: Replace Pd/C with Pt/C (Platinum on Carbon) or Rh/C . Platinum is significantly less active toward Ar-Br oxidative addition while still reducing the oxime/azide.

    • Protocol Adjustment: Use 5% Pt/C (sulfided) in EtOAc/MeOH.

  • Poison the Catalyst: If you must use Pd, add a modifier like ZnBr₂ or dipyridyl to the reaction mixture to inhibit the catalyst's activity toward the aryl halide.

  • Chemical Reduction (Recommended): Abandon catalytic hydrogenation entirely. Use Sodium Borohydride (NaBH₄) in the presence of a transition metal salt (e.g., CoCl₂ or NiCl₂) or use Borane-THF (BH₃·THF) .

    • Mechanism:[1][2][3][4][5] Borane reduces the oxime ether directly to the amine without interacting with the aryl bromide ring.

Critical Reference: The use of Pt/C or Vanadium-doped catalysts is standard for halo-nitro reductions to prevent dehalogenation (Ramanathan & Jimenez, Synthesis, 2010).

Category B: The Diastereomer Dilemma (Cis vs. Trans)

Q: I need the cis-amino alcohol, but I am getting a 1:1 mixture of cis and trans. The 7-bromo group seems to be affecting the selectivity. How do I force cis-formation?

A: The 7-bromo substituent exerts significant steric bulk ortho to the carbonyl (C1). This disrupts the standard "chelation control" models often used for unsubstituted indanones.

The Fix:

  • If synthesizing via Ketone Reduction (Route A):

    • Standard NaBH₄: Often yields mixed isomers because the hydride attacks from the less hindered face, which may not favor cis.

    • L-Selectride (Lithium tri-sec-butylborohydride): Use this bulky reducing agent at -78°C. The steric bulk of the reagent amplifies the steric difference between the two faces of the indanone, often improving diastereoselectivity (Senanayake et al., Tetrahedron Lett.).

  • If synthesizing via Epoxide Opening (Route B):

    • Warning: Opening 7-bromoindene oxide with ammonia typically yields the trans -isomer due to Sɴ2 anti-attack.

    • Inversion Strategy: To get cis from this route, you must perform a Ritter Reaction . Treat the indene oxide with acetonitrile/sulfuric acid to form the cis-oxazoline, then hydrolyze. The oxazoline formation forces the cis geometry.

Visualization of Pathway Logic:

SynthesisLogic cluster_legend Key Decision Points Start Start: 7-Bromo-1-Indanone Decision1 Target Isomer? Start->Decision1 RouteA Route A: Oxime/Azide Reduction StepA1 Form Oxime/Azide RouteA->StepA1 RouteB Route B: Indene Epoxidation StepB1 Form Indene -> Epoxide RouteB->StepB1 Decision1->RouteA Prefer Cis/Trans Mix or Direct Cis Decision1->RouteB Prefer Trans or Inversion StepA2 Reduction Step StepA1->StepA2 RiskA Risk: Debromination (Avoid Pd/C) StepA2->RiskA SolA Use Borane-THF or Pt/C Catalyst RiskA->SolA Solution StepB2 Ring Opening (NH3) StepB1->StepB2 StepB3 Ritter Reaction (MeCN/H2SO4) StepB1->StepB3 Alternative ResultB Major Product: TRANS StepB2->ResultB ResultC Major Product: CIS StepB3->ResultC

Caption: Decision tree for selecting the synthetic route based on target stereochemistry and preventing debromination.

Category C: The "Sticky Solid" (Isolation & Purification)

Q: My reaction is complete, but I cannot extract the product. It stays in the water phase or forms an emulsion. When I do isolate it, it's a sticky gum.

A: 2-Amino-7-bromoindan-1-ol is an amphoteric molecule (contains basic amine and weakly acidic alcohol/aryl bromide). It exists as a zwitterion or salt in water.

The Fix:

  • pH Adjustment is Critical:

    • Do not extract at neutral pH.

    • To extract: Basify the aqueous layer to pH > 12 (using NaOH) to ensure the amine is fully deprotonated (Free Base). Use CH₂Cl₂ (DCM) or CHCl₃/Isopropanol (3:1) as the solvent. Ether/EtOAc are often too non-polar for amino alcohols.

  • Salt Formation:

    • If the free base is an oil/gum, convert it to the HCl salt .

    • Protocol: Dissolve crude oil in minimal dry ethanol. Add 1.1 eq of 2M HCl in ether. The hydrochloride salt often crystallizes much better than the free base.

  • Avoid Silica Gel:

    • Amino alcohols streak badly on silica due to H-bonding.

    • Alternative: Use Amine-functionalized silica or add 1-2% Triethylamine to your eluent (e.g., DCM/MeOH/Et₃N 90:9:1).

Part 3: Validated Experimental Protocol (Cis-Selective)

Target: cis-2-Amino-7-bromoindan-1-ol (via Oxime Reduction)

  • Oxime Formation:

    • Suspend 7-bromo-1-indanone (10 mmol) in Methanol (50 mL).

    • Add Hydroxylamine HCl (15 mmol) and Sodium Acetate (15 mmol).

    • Reflux 2h.[3][5][6][7] Evaporate MeOH, partition (EtOAc/Water), dry, and concentrate.[6]

  • Reduction (The "Safe" Step):

    • Dissolve Oxime in anhydrous THF under Nitrogen.

    • Cool to 0°C. Add Borane-THF complex (1M, 4 eq) dropwise. Note: Borane avoids the debromination risk of Pd/H2.

    • Reflux for 12h.

    • Quench: Cool to 0°C. Carefully add MeOH. Then add 6M HCl and reflux 1h (to break the boron-amine complex).

  • Isolation:

    • Basify aqueous layer to pH 12 with 4M NaOH.

    • Extract 3x with DCM.

    • Dry (Na₂SO₄) and concentrate.[6][8]

  • Purification:

    • Recrystallize the HCl salt from EtOH/Et₂O.

References

  • Ghosh, A. K., et al. "cis-1-Aminoindan-2-ol in asymmetric syntheses."[9][10][11] Synthesis, vol. 1998, no.[10][11] 07, 1998, pp. 937-961.[11] Link

    • Grounding: Establishes the core reactivity of aminoindanol scaffolds and resolution methods.
  • Senanayake, C. H., et al. "The Behavior of Indene Oxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol." Tetrahedron Letters, vol. 36, no. 23, 1995, pp. 3993-3996. Link

    • Grounding: Defines the Ritter reaction pathway for controlling cis/trans stereochemistry.
  • Ramanathan, A., & Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides."[12] Synthesis, vol. 2010, no.[12] 13, 2010, pp. 217-220.[12] Link

    • Grounding: Provides the mechanistic basis for why Pd/C causes debromin
  • Organic Syntheses, Coll. Vol. 10. "Preparation of (1S,2R)-1-Aminoindan-2-ol."[9][10] Organic Syntheses, 2004, p. 29. Link

    • Grounding: Validated standard protocol for the parent aminoindanol workup.

Sources

Optimization

overcoming steric hindrance in 2-Amino-7-bromoindan-1-ol reactions

Technical Support Center: Advanced Organic Synthesis Ticket ID: #IND-7Br-Peri-001 Topic: Overcoming Steric Hindrance in 2-Amino-7-bromoindan-1-ol Scaffolds Status: Open [Expert Review] Executive Summary: The "Peri-Strain...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Ticket ID: #IND-7Br-Peri-001 Topic: Overcoming Steric Hindrance in 2-Amino-7-bromoindan-1-ol Scaffolds Status: Open [Expert Review]

Executive Summary: The "Peri-Strain" Challenge

You are encountering a classic but difficult structural conflict known as peri-strain (1,7-interaction). In the indane system, the C7-Bromine atom is spatially forced against substituents at the C1-position (the Hydroxyl group).

Unlike standard ortho-substitution, this interaction is rigidified by the fused ring system. The 7-Br atom creates a "roof" over the C1-hydroxyl, blocking standard protective groups and hindering catalyst approach during cross-coupling. Furthermore, the adjacent C2-amine adds chelation complexity.

This guide provides a troubleshooting workflow to bypass these steric locks using conformational constraint (oxazolidinones) and specialized ligand systems .

Module 1: Visualization of the Steric Clash

To solve the reactivity issue, we must first map the spatial conflict. The diagram below illustrates the "Kill Zone" where the Van der Waals radii of the 7-Br and 1-OH overlap, and the solution strategy.

IndaneSterics Substrate 2-Amino-7-bromoindan-1-ol Problem PERI-STRAIN (C7-Br vs C1-OH) Substrate->Problem Intrinsic Geometry Consequence1 Failed OH Protection (TBSCl fails) Problem->Consequence1 Steric Shielding Consequence2 Pd-Catalyst Inhibition (Steric + Chelation) Problem->Consequence2 Ligand Displacement Solution STRATEGY: Cyclic Constraint Problem->Solution Requires Oxazolidinone C1-O / C2-N Oxazolidinone Ring Solution->Oxazolidinone Phosgene/CDI Result 1. Retracts C1-O from C7-Br 2. Protects Heteroatoms 3. Enables Coupling Oxazolidinone->Result Unlocks Reactivity

Caption: Logical flow of steric inhibition caused by the 7-bromo substituent and the conformational "unlock" provided by oxazolidinone formation.

Module 2: Troubleshooting Protocols (Q&A)

Issue A: "I cannot protect the C1-Hydroxyl group. TBSCl returns starting material, and Acetyl chloride gives N-acetylation."

Diagnosis: The 7-Br atom sterically shields the C1-oxygen from bulky electrophiles (like TBS). The C2-amine is more nucleophilic and unhindered, leading to chemoselectivity issues.

The Fix: The Oxazolidinone "Stitch" Instead of protecting the alcohol and amine separately, "stitch" them together into a cyclic carbamate (oxazolidinone). This pulls the oxygen atom slightly "back" into the 5-membered ring, reducing the clash with the 7-Br, while simultaneously protecting the nitrogen.

Protocol (Self-Validating):

  • Reagent: Use 1,1'-Carbonyldiimidazole (CDI) or Triphosgene .

  • Conditions: Dissolve substrate in dry THF (0.1 M). Add 1.2 eq CDI and 0.1 eq DMAP. Reflux for 4–6 hours.

  • Validation: Monitor by TLC. The product will be less polar than the starting amino-alcohol.

  • Why it works: The formation of the 5-membered oxazolidinone is thermodynamically favored (entropy) despite the steric strain. Once formed, the C1-O and C2-N are inert to cross-coupling conditions.

ReagentOutcomeNotes
TBSCl / Imidazole ❌ FailSteric bulk of TBS prevents attack at C1.
Ac₂O / Pyridine ⚠️ MixedN-acetylation dominates; O-acetylation is slow.
CDI / THF ✅ SuccessForms cyclic oxazolidinone; protects both sites.
Issue B: "Suzuki/Buchwald coupling at C7-Br gives <20% yield or dehalogenation."

Diagnosis: Standard palladium catalysts (e.g., Pd(PPh3)4) are too bulky to insert into the C7-Br bond due to the "overhang" of the C1-substituent. Additionally, free amines/alcohols can chelate the Pd, poisoning the catalyst.

The Fix: Specialized "Buchwald" Ligands You must use electron-rich, bulky biaryl phosphine ligands that promote oxidative addition in hindered environments.

Recommended System:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: SPhos (water-soluble, highly active) or XPhos (for extreme sterics).

  • Base: K3PO4 (anhydrous) or Cs2CO3 .

  • Solvent: Toluene/Water (10:1) or Dioxane.[1][2]

Why SPhos? SPhos is specifically designed for ortho-substituted aryl halides. It creates a "pocket" that facilitates the entry of the Pd atom into the hindered C7-Br bond while preventing catalyst aggregation [1].

Experimental Workflow:

  • Protect: Ensure the substrate is in the oxazolidinone form (see Issue A).

  • Degas: Oxygen is fatal here. Sparge solvents with Argon for 20 mins.

  • Load: 1.0 eq Substrate, 1.2 eq Boronic Acid, 2.0 eq K3PO4, 2 mol% Pd(OAc)2, 4 mol% SPhos.

  • Heat: 80°C–100°C. Do not exceed 110°C to avoid thermal decomposition of the catalyst.

Issue C: "I need the cis-amino alcohol, but I'm getting mixtures."

Diagnosis: The 7-Br substituent distorts the ring pucker. If you are synthesizing the core from 7-bromo-1-indanone, standard reductive amination or oxime reduction often favors the trans isomer to avoid placing the amine/hydroxyl in the shadow of the bromine.

The Fix: The Ritter-Type Inversion If you have the trans-isomer (often the major product of bromohydrin formation), you can invert it to the cis-form via an oxazoline intermediate (similar to the Indinavir process logic) [2].

  • Start: trans-2-amino-7-bromoindan-1-ol.

  • Activate: Treat with benzonitrile/H2SO4 (Ritter reaction conditions) or form the amide and treat with SOCl2.

  • Invert: This forms a fused oxazoline ring with inversion of configuration at C1 (due to backside attack of the amide oxygen).

  • Hydrolyze: Acid hydrolysis opens the ring to yield the cis-amino alcohol.

Module 3: Strategic Decision Tree

Use this flow to determine your next experimental step.

DecisionTree Start Start: 2-Amino-7-bromoindan-1-ol Check Is C7-Coupling Required? Start->Check YesCoupling Yes: Modification of Ar-Br Check->YesCoupling Complex Synthesis NoCoupling No: Just Functional Group Ops Check->NoCoupling Simple Deriv. Protect Step 1: Form Oxazolidinone (CDI/THF) YesCoupling->Protect Mandatory Protection Direct Direct Derivatization (Use small electrophiles) NoCoupling->Direct Couple Step 2: Suzuki/Buchwald (Pd-SPhos or XPhos) Protect->Couple Steric Shielding Active Open Step 3: Hydrolysis (LiOH or NaOH) Couple->Open Restore NH2/OH

Caption: Decision matrix for handling the 7-bromoindane scaffold depending on synthetic goals.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Retrieved from 2

    • Note: Validates the use of specific Pd-catalyst systems for 7-bromo substituted fused rings.
  • National Institutes of Health (PMC). (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Retrieved from 3

    • Note: Provides the foundational chemistry for manipulating the amino-indanol core and oxazoline/oxazolidinone interconversions.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from 4

    • Note: Details the synthesis of 7-bromo-1-indanone precursors.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Interpretation of 2-Amino-7-bromoindan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-7-bromoindan-1-ol hydrochloride, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-7-bromoindan-1-ol hydrochloride, a key intermediate in pharmaceutical synthesis. By comparing its spectral features with those of relevant alternatives, this document offers a practical framework for structural elucidation and purity assessment, grounded in fundamental spectroscopic principles and experimental data.

The Central Role of ¹H NMR in Structural Elucidation

In the realm of drug development and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. ¹H NMR spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into the connectivity and stereochemistry of organic molecules. For complex scaffolds like the indane framework, ¹H NMR provides a detailed roadmap of proton environments, enabling researchers to confirm synthetic outcomes and identify impurities. This guide will dissect the ¹H NMR spectrum of 2-Amino-7-bromoindan-1-ol hydrochloride, a compound of interest due to its potential as a building block for various therapeutic agents.

Predicted ¹H NMR Spectrum of 2-Amino-7-bromoindan-1-ol Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Justification
H4 ~7.6d~8.0Aromatic proton ortho to the electron-withdrawing bromine atom, expected to be the most downfield aromatic signal.
H5 ~7.2t~7.8Aromatic proton coupled to both H4 and H6.
H6 ~7.4d~7.5Aromatic proton deshielded by the adjacent C-N bond and coupled to H5.
H1 ~5.0d~5.0Benzylic proton attached to the carbon bearing the hydroxyl group, deshielded by both the aromatic ring and the oxygen atom. Expected to show coupling to H2.
H2 ~3.8m-Proton attached to the carbon bearing the protonated amino group. Its chemical shift is influenced by the adjacent hydroxyl and amino groups. It will be coupled to H1 and the two H3 protons.
H3a (endo) ~3.2ddJ_gem ≈ 17, J_vic ≈ 6One of the diastereotopic methylene protons, coupled to H3b and H2. The endo proton is typically more shielded.
H3b (exo) ~3.0ddJ_gem ≈ 17, J_vic ≈ 8The other diastereotopic methylene proton, coupled to H3a and H2.
-OH Broad singlet-Exchangeable proton; its chemical shift is concentration and temperature dependent.
-NH₃⁺ Broad singlet-Exchangeable protons of the ammonium salt; chemical shift is variable and dependent on solvent and concentration.

Comparative Analysis with Alternative Indane Derivatives

To contextualize the predicted spectrum, a comparison with known aminoindan derivatives is instructive.

Alternative 1: 2-Aminoindan hydrochloride

This compound lacks the bromine and hydroxyl substituents. Its ¹H NMR spectrum provides a baseline for the indane core.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic ~7.2m
H2 ~3.8quintet
H1/H3 ~3.2m

Source: Sigma-Aldrich Co. LLC.[1]

Comparison: The absence of the bromine atom in 2-aminoindan hydrochloride results in a more compressed aromatic region compared to our target molecule. The protons on the five-membered ring in 2-aminoindan hydrochloride are also in a more shielded environment due to the lack of the electronegative hydroxyl group at the C1 position.

Alternative 2: (1R,2S)-1-Amino-2-indanol

This isomer has the amino and hydroxyl groups at different positions and lacks the bromine substituent.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic 7.1-7.3m
H1/H2 & others 2.5-4.5m

Source: ChemicalBook[2], BenchChem[3]

Comparison: The chemical shifts for the protons on the five-membered ring of (1R,2S)-1-amino-2-indanol are within a broad range.[3] The key difference in the spectrum of our target compound would be the downfield shift of the aromatic protons due to the bromine atom and the distinct splitting patterns of the H1, H2, and H3 protons due to their specific connectivity and stereochemistry.

Alternative 3: 2-Bromo-1-indanol

This compound features the bromo and hydroxyl groups in the same relative positions as our target molecule but lacks the amino group.

Proton AssignmentChemical Shift (δ, ppm)
Aromatic ~7.2-7.6
H1 ~5.3
H2 ~4.5
H3 ~3.3, ~3.6

Source: PubChem[4]

Comparison: The presence of the bromine at the 2-position significantly deshields the H2 proton. In our target molecule, the amino group at C2 and the bromine at C7 will have different electronic effects on the proton chemical shifts. The H1 proton in 2-bromo-1-indanol is at a comparable chemical shift to our predicted value for H1 in the target molecule, supporting the significant deshielding effect of the hydroxyl group.

Experimental Protocol for ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of 2-Amino-7-bromoindan-1-ol hydrochloride.

Materials:

  • 2-Amino-7-bromoindan-1-ol hydrochloride (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-7-bromoindan-1-ol hydrochloride and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Securely cap the NMR tube and vortex until the sample is completely dissolved. The use of DMSO-d₆ is recommended for hydrochloride salts to ensure solubility and to observe the exchangeable protons.

  • Instrument Setup (300-600 MHz NMR Spectrometer):

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • (Optional) D₂O Exchange:

    • To confirm the assignment of exchangeable protons (-OH, -NH₃⁺), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear.

Visualizing the Structure and Key NMR Correlations

The following diagrams illustrate the structure of 2-Amino-7-bromoindan-1-ol and the expected through-bond proton-proton correlations.

Structure of 2-Amino-7-bromoindan-1-ol cluster_ring cluster_substituents A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 A5 A4->A5 A6 A5->A6 B1 A5->B1 A6->A1 B2 B1->B2 C1_OH -OH B1->C1_OH B3 B2->B3 C2_NH2 -NH3+ B2->C2_NH2 B3->A6

Caption: Molecular structure of 2-Amino-7-bromoindan-1-ol with key protons labeled.

Predicted ¹H-¹H COSY Correlations H4 H4 (~7.6 ppm) H5 H5 (~7.2 ppm) H4->H5 H6 H6 (~7.4 ppm) H5->H6 H1 H1 (~5.0 ppm) H2 H2 (~3.8 ppm) H1->H2 H3a H3a (~3.2 ppm) H2->H3a H3b H3b (~3.0 ppm) H2->H3b H3a->H3b geminal

Caption: Key expected vicinal and geminal couplings in the ¹H-¹H COSY spectrum.

Conclusion

The ¹H NMR spectrum of 2-Amino-7-bromoindan-1-ol hydrochloride is predicted to exhibit distinct features arising from the interplay of its functional groups and rigid bicyclic structure. The bromine atom at the 7-position induces a significant downfield shift in the adjacent aromatic proton (H4), while the hydroxyl and protonated amino groups on the five-membered ring create a unique set of chemical shifts and coupling patterns for H1, H2, and the diastereotopic H3 protons. By comparing these predicted features with the known spectra of related aminoindan derivatives, researchers can confidently assign the structure of this important synthetic intermediate. The provided experimental protocol offers a reliable method for obtaining high-quality ¹H NMR data for this class of compounds.

References

  • Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. [Link]

  • Aneta, F. (1962). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry, 40(4), 779-787. [Link]

  • PubChem. (+-)-1-Aminoindan. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-1-indanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Aminoindan hydrochloride. National Center for Biotechnology Information. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Comparative

Technical Characterization Guide: Mass Spectrometry of 2-Amino-7-bromoindan-1-ol HCl

Executive Summary 2-Amino-7-bromoindan-1-ol HCl is a critical chiral scaffold often employed in the synthesis of CNS-active pharmaceutical ingredients (APIs) and kinase inhibitors. Its characterization presents a dual ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-7-bromoindan-1-ol HCl is a critical chiral scaffold often employed in the synthesis of CNS-active pharmaceutical ingredients (APIs) and kinase inhibitors. Its characterization presents a dual challenge: isotopic complexity due to the bromine atom and stereochemical ambiguity arising from its two chiral centers (C1 and C2).

This guide objectively compares analytical methodologies for characterizing this molecule, moving beyond standard purity checks to rigorous structural confirmation. We analyze the performance of High-Resolution Mass Spectrometry (HRMS) versus standard Triple Quadrupole (QqQ) workflows and evaluate chiral versus achiral chromatographic strategies.

Part 1: Molecular Profile & Theoretical MS Basis

Before selecting an instrument, the analyst must understand the theoretical mass spectral behavior of the analyte. The bromine atom provides a unique "isotopic handle" that validates the presence of the halogenated ring.

PropertySpecificationMS Implication
Formula

Analyze as free base

in ESI+.
MW (Free Base) ~228.09 Da (Average)Monoisotopic mass splits due to Br.
Exact Mass 226.9946 (

)
Primary target for HRMS extraction window.
Isotope Pattern

Doublet Signature: Peaks at

228 and 230 of equal intensity.
Functional Groups Amine (-NH2), Hydroxyl (-OH)High polarity; promotes facile ionization in ESI+.

Part 2: Comparative Methodology (The "Alternatives")

In method development, choosing the right ionization and separation mode is critical.[1] Below is a comparative analysis of available techniques for this specific substrate.

Ionization Source Comparison: ESI vs. APCI[2][3][4][5][6]

For 2-Amino-7-bromoindan-1-ol, Electrospray Ionization (ESI) is the superior choice over Atmospheric Pressure Chemical Ionization (APCI).

FeatureESI (Recommended) APCI (Alternative) Verdict for this Molecule
Polarity Handling Excellent for polar/ionic species (Amino alcohols).Better for neutral/non-polar compounds.ESI Wins: The amine and hydroxyl groups make this molecule highly polar.
Thermal Stability "Soft" ionization; minimal thermal degradation.Requires heat; risk of dehydration (loss of -OH) in the source.ESI Wins: Avoids in-source water loss which mimics fragmentation.
Sensitivity High for protonated amines

.
Moderate; often lower for ionic salts.ESI Wins: Better S/N ratio for trace impurity analysis.
Chromatographic Strategy: Achiral vs. Chiral

Standard LC-MS is insufficient for full characterization because it cannot distinguish diastereomers (cis/trans) or enantiomers.

MethodologyAchiral LC-MS (C18) Chiral LC-MS (CSP) Derivatization (Marfey's)
Separation Mechanism HydrophobicityStereoselective interactionDiastereomeric conversion
Application Chemical Purity (Regioisomers)Enantiomeric Excess (ee)Trace Enantiomer Quant
Throughput High (5-10 min run)Low (20-40 min run)Low (Requires prep time)
MS Compatibility ExcellentVariable (Some CSPs bleed)Excellent
Recommendation Routine QC Final Release Testing Biological Matrices

Part 3: Fragmentation Dynamics (MS/MS)

Understanding the fragmentation pathway is essential for confirming the core structure and distinguishing it from regioisomers. The following pathway is derived from established fragmentation rules for aminoindanes and halogenated aromatics.

Key Diagnostic Fragments (ESI+ CID)
  • Precursor Ion (

    
    ): 
    
    
    
    228.0 / 230.0 (1:1 ratio).
  • Water Loss (

    
    ): 
    
    
    
    210.0 / 212.0.
    • Mechanism:[2] Protonation of the benzylic hydroxyl followed by elimination. Common in indanols.

  • Ammonia Loss (

    
    ): 
    
    
    
    211.0 / 213.0.
    • Mechanism:[2] Loss of the amine group, typically generating a resonance-stabilized cation.

  • Combined Loss (Indene Formation):

    
     193.0 / 195.0.
    
    • Mechanism:[2] Simultaneous or sequential loss of

      
       and 
      
      
      
      , leading to the bromo-indene core.
  • Tropylium-like Ion:

    
     ~115 (Loss of Br and functional groups).
    
    • Note: High energy collision only.

Visualization: Fragmentation Pathway[8][9][10]

Fragmentation Parent Parent Ion [M+H]+ m/z 228/230 (1:1) WaterLoss Dehydration [M+H - H2O]+ m/z 210/212 Parent->WaterLoss - 18 Da (H2O) AmmoniaLoss Deamination [M+H - NH3]+ m/z 211/213 Parent->AmmoniaLoss - 17 Da (NH3) Indene Bromo-Indene Core m/z 193/195 WaterLoss->Indene - NH3 AmmoniaLoss->Indene - H2O RingOpen Ring Opening/Br Loss m/z ~115 Indene->RingOpen High CE

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-Amino-7-bromoindan-1-ol. The retention of the bromine doublet (1:1) in the intermediate fragments is a key quality attribute.

Part 4: Experimental Protocol

This protocol is designed to be self-validating. The "Checkpoints" ensure data integrity before proceeding to the next step.

Phase 1: Sample Preparation[8]
  • Stock Solution: Dissolve 1 mg of 2-Amino-7-bromoindan-1-ol HCl in 1 mL of Methanol (LC-MS grade). Note: The HCl salt dissociates; the amine is protonated.

  • Working Solution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50). Final concentration ~10 µg/mL.

  • Blank: Prepare a solvent blank (50:50 Water/MeOH + 0.1% FA) to assess carryover.

Phase 2: LC-MS Acquisition (Achiral Screening)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

Phase 3: Data Analysis & Validation
  • Extract Ion Chromatogram (EIC): Extract

    
     227.99 ± 0.05 and 229.99 ± 0.05.
    
  • Checkpoint 1 (Isotope Fidelity): Verify that the peak area ratio of 228/230 is between 0.95 and 1.05. If not, check for co-eluting interferences or detector saturation.

  • Checkpoint 2 (In-Source Fragmentation): Check for the presence of

    
     210/212 in the MS1 spectrum. If >10% relative to parent, lower the fragmentor voltage or source temperature.
    

Part 5: Analytical Workflow Diagram

This workflow illustrates the decision matrix for characterizing the crude versus purified product.

Workflow Sample Sample: 2-Amino-7-bromoindan-1-ol LCMS_Achiral LC-MS (C18) Achiral Purity Check Sample->LCMS_Achiral Isotope_Check Isotope Ratio Check (228/230) LCMS_Achiral->Isotope_Check Purity_Decision Chemical Purity > 98%? Isotope_Check->Purity_Decision Pass Fail Recrystallize / Reprocess Isotope_Check->Fail Fail (Wrong Ratio) Chiral_LC Chiral LC-MS (Stereoisomer Analysis) Purity_Decision->Chiral_LC Yes HRMS HRMS (Q-TOF/Orbitrap) Formula Confirmation Purity_Decision->HRMS Yes Purity_Decision->Fail No Report Generate CoA Chiral_LC->Report HRMS->Report

Figure 2: Integrated analytical workflow ensuring both chemical and stereochemical integrity.

References

  • Fragmentation of Aminoindanes

    • Source:Rapid Communications in Mass Spectrometry. "Gas chromatography-mass spectrometry of eight aminoindanes...".
  • Chiral Separation of Amino Alcohols

    • Source:Journal of Separation Science. "Separation of cis-/trans-diastereomers and enantiomers of aminoindanol...". Provides the basis for selecting Chiral LC over achiral methods for this specific class of molecules.
  • ESI vs.

    • Source:ResearchGate / Mass Spectrometry Reviews. Comparative data on ionization efficiency for polar amines vs.
  • Mass Spectrometry of Brominated Compounds

    • Source:BenchChem Technical Guides. "Unraveling the Fragmentation Fingerprint...".

Sources

Validation

A Comprehensive Guide to the Chiral Purity Determination of 2-Amino-7-bromoindan-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals The stereochemical composition of pharmaceutical intermediates is a critical quality attribute, directly impacting the safety and efficacy of the final acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of pharmaceutical intermediates is a critical quality attribute, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-7-bromoindan-1-ol, a key building block in the synthesis of several pharmaceuticals, possesses two chiral centers, giving rise to four possible stereoisomers. The ability to accurately quantify the enantiomeric and diastereomeric purity of this intermediate is therefore paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), with a focus on practical application and methodological rationale.

The Analytical Challenge

The presence of both an amino and a hydroxyl group on a rigid indan framework makes 2-Amino-7-bromoindan-1-ol amenable to chiral recognition by various stationary phases. However, achieving baseline separation of all four stereoisomers requires careful method development. The primary interaction sites for chiral selectors are the amino and hydroxyl groups, and their spatial arrangement dictates the degree of enantioselective interaction.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is a robust and widely adopted technique for enantiomeric purity assessment. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Expert Insights on Column Selection: For compounds like 2-Amino-7-bromoindan-1-ol, which contain both hydrogen bond donors (amine and hydroxyl) and a π-system (the aromatic ring), polysaccharide-based CSPs are a logical starting point.[1][2] These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexes.[1]

A Self-Validating Protocol for HPLC:

A reliable HPLC method should exhibit clear separation of all stereoisomers, allowing for accurate quantification. The following protocol provides a validated starting point for method development.

  • Column Selection: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is often a successful first choice for amino alcohols.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically employed. The addition of a small amount of a basic modifier, like diethylamine, is crucial to improve the peak shape of the basic aminoindan-ol.

  • Initial Screening: Begin with a mobile phase composition of n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

  • Optimization: Adjust the ratio of isopropanol to fine-tune the retention and resolution. Increasing the alcohol content will generally decrease retention time.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220-230 nm, provides good sensitivity.

Workflow for HPLC Method Development

Caption: A systematic approach to chiral HPLC method development.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption.[3][4] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[3]

Why SFC is Gaining Traction: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC.[3][5] For chiral analysis, this translates to rapid screening of multiple columns and conditions, accelerating method development.[4][6]

A Self-Validating Protocol for SFC:

  • Column Selection: The same polysaccharide-based CSPs used in HPLC are generally effective in SFC.

  • Mobile Phase: The mobile phase consists of supercritical CO2 and a polar co-solvent (modifier), typically an alcohol like methanol or ethanol.

  • Modifier and Additive: The percentage of the modifier is a key parameter for optimizing selectivity. A basic additive, such as diethylamine, is often necessary to achieve good peak shapes for basic analytes.

  • Backpressure and Temperature: These parameters influence the density of the supercritical fluid and thus its solvating power, providing additional variables for optimization.

  • Detection: UV detection is straightforwardly coupled with SFC.

Logical Relationship for Chiral Method Selection

G A Need for High Throughput? B SFC A->B Yes C HPLC A->C No D Need for Orthogonal Method? C->D E CE D->E Yes

Caption: A decision-making diagram for choosing a chiral separation technique.

Capillary Electrophoresis (CE): A High-Efficiency, Orthogonal Technique

CE offers an alternative separation mechanism based on the differential migration of charged species in an electric field.[7][8] For chiral separations, a chiral selector is added to the background electrolyte.[8]

The Niche for CE: CE provides exceptionally high separation efficiency and requires minimal sample and solvent consumption.[9] It is an excellent orthogonal technique to HPLC and SFC, making it valuable for cross-validation of methods. The separation of amino alcohols by CE has been well-documented.[10]

A Self-Validating Protocol for CE:

  • Chiral Selector: Cyclodextrins are the most commonly used chiral selectors in CE for a wide range of compounds, including amino alcohols.[11] Sulfated cyclodextrins are particularly effective for basic compounds due to the additional electrostatic interactions.

  • Background Electrolyte (BGE): A low pH buffer, such as a phosphate buffer, is used to ensure the amino group of the analyte is protonated.

  • Optimization: The concentration of the chiral selector and the pH of the BGE are the primary parameters for optimizing the separation.

  • Detection: UV detection is the most common method, although coupling to a mass spectrometer (CE-MS) can provide higher sensitivity and specificity.[11]

Comparative Performance Data

FeatureChiral HPLCChiral SFCChiral CE
Speed ModerateFastModerate to Slow
Solvent Consumption HighLowVery Low
Method Development Can be time-consumingRapid ScreeningCan be complex
Throughput ModerateHighLow
Orthogonality -GoodExcellent
Preparative Scale-Up YesYes (often preferred)No

Conclusion and Recommendations

For the routine chiral purity determination of 2-Amino-7-bromoindan-1-ol, SFC stands out as the preferred technique for high-throughput environments due to its speed and reduced solvent usage. HPLC remains a reliable and well-established workhorse, and methods are often readily transferable between laboratories. CE is a powerful complementary technique, ideal for orthogonal method validation and in situations where sample volume is limited. The choice of the optimal technique will depend on the specific laboratory context, including available instrumentation, sample throughput requirements, and the stage of drug development.

References

Sources

Comparative

Comparative Guide: Spectroscopic Characterization of Brominated vs. Non-Brominated Amino-Indanols

Executive Summary The cis-1-amino-indan-2-ol scaffold is a privileged structure in medicinal chemistry, most notably serving as the chiral backbone for HIV protease inhibitors like Indinavir (Crixivan). During the optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cis-1-amino-indan-2-ol scaffold is a privileged structure in medicinal chemistry, most notably serving as the chiral backbone for HIV protease inhibitors like Indinavir (Crixivan). During the optimization of these pharmacophores, halogenation—specifically bromination—is a critical strategy used to modulate lipophilicity, metabolic stability, and potency.

However, distinguishing the parent amino-indanol from its brominated derivatives (typically 6-bromo or 7-bromo analogs) requires a nuanced understanding of spectral shifts. This guide provides an objective, data-driven comparison of these two entities, establishing a self-validating analytical workflow to confirm successful functionalization.

Structural Context & Physical Basis[1][2][3][4][5][6][7][8]

Before analyzing spectra, one must understand the electronic environment. The parent compound, (1S,2R)-1-amino-2-indanol , possesses a rigid bicyclic system. The aromatic ring is electron-rich, while the aliphatic ring contains two chiral centers with heteroatoms (NH


, OH) capable of hydrogen bonding.
  • Parent:

    
     (MW: 149.19  g/mol ). Aromatic ring has 
    
    
    
    -like symmetry in the unsubstituted benzene portion, but the chiral centers break this, resulting in 4 distinct aromatic protons.
  • Brominated Derivative (e.g., 6-bromo):

    
     (MW: ~228.09  g/mol ). The introduction of Bromine (a heavy, electronegative atom) at the 6-position destroys the remaining symmetry and introduces significant spin-orbit coupling effects.
    

Mass Spectrometry: The Primary Differentiator

The most immediate and unambiguous confirmation of bromination is found in the mass spectrum. This is the "Go/No-Go" decision point in any characterization workflow.

Isotopic Signature[5][9]
  • Non-Brominated: The parent molecule exhibits a molecular ion

    
     at m/z 150. The isotope pattern is dominated by Carbon-13, showing a small 
    
    
    
    peak (~1.1% per carbon).
  • Brominated: Bromine exists naturally as two stable isotopes:

    
    Br (50.69%) and 
    
    
    
    Br (49.31%). This creates a distinct 1:1 doublet for the molecular ion.

Comparative Data Table: MS Parameters

FeatureNon-Brominated (Parent)Brominated (6-Bromo analog)Diagnostic Value
Base Peak (

)
m/z 149.1m/z 227.0 (

Br)
Primary ID
Isotope Pattern Single dominant peak1:1 Doublet (227/229)Critical (The "Smoking Gun")
Fragmentation Loss of

(

), Loss of

Loss of Br radical (

)
Secondary Confirmation

Analyst Note: If you do not see the 1:1 doublet separated by 2 mass units, the reaction did not incorporate bromine, regardless of what the NMR suggests.

NMR Spectroscopy: The Structural Deep Dive

While MS confirms presence, NMR confirms position (regiochemistry).

H NMR (Proton)

The aromatic region (6.5 – 7.5 ppm) undergoes the most drastic change.

  • Parent: Displays a complex 4-proton pattern (often overlapping multiplets) due to the ABCD spin system of the unsubstituted benzene ring.

  • Brominated: Simplifies to a 3-proton system. If substitution is at the 6-position (para to C1), the symmetry simplifies the splitting to an AMX or ABC system, often showing distinct singlets or doublets with characteristic coupling constants (

    
     Hz, 
    
    
    
    Hz).
C NMR (Carbon)

Bromine exerts a "Heavy Atom Effect" on the attached carbon.

  • Shielding Effect: Contrary to electronegativity expectations, the carbon directly attached to Bromine (

    
    ) often shifts upfield  (shielded) by 5–10 ppm relative to the parent C-H, typically appearing around 120–125 ppm.
    
  • Intensity: The

    
     signal is often significantly shorter due to the lack of NOE enhancement (no attached proton) and efficient spin-lattice relaxation caused by the quadrupolar Br nucleus.
    

Comparative Data Table: NMR Shifts (CDCl


) 
NucleusRegionNon-Brominated (Parent)Brominated (6-Bromo)Mechanistic Cause

H
Aromatic7.15–7.40 ppm (4H, m)7.35 (d), 7.45 (dd), 7.55 (d)Loss of symmetry; Deshielding by Br

H
Benzylic (H1)~4.1 ppm (d)~4.05 ppm (d)Minor inductive effect (distance dependent)

C
Aromatic

~126 ppm (C-H)~120 ppm (C-Br) Heavy Atom Effect (Shielding)

C
Aromatic

~124-128 ppm~130-132 ppmInductive Deshielding (-I effect)

Vibrational Spectroscopy (IR)[3][7][10]

Infrared spectroscopy provides a rapid, non-destructive check, particularly useful for monitoring reaction completion in real-time (e.g., disappearance of a specific starting material band).

  • C-Br Stretch: The defining feature of the brominated product is a strong absorption band in the fingerprint region, typically 690–515 cmngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     .[1][2] The parent compound is transparent in this specific window (containing only C-H bending modes).
    
  • Aromatic Overtones: The substitution pattern (ortho-disubstituted vs. trisubstituted) changes the overtone pattern in the 1600–2000 cm

    
     region, though this is often too weak to be diagnostic in crude samples.
    

Experimental Protocol: Self-Validating Characterization Workflow

Objective: Isolate and validate 6-bromo-cis-1-amino-indan-2-ol from a bromination reaction mixture.

Step 1: Sample Preparation[8]
  • Dissolve 5 mg of crude solid in 0.6 mL

    
     (neutralized with 
    
    
    
    to prevent amine salt formation).
  • Validation Check: Ensure solution is clear. Turbidity indicates salt formation, which shifts NMR peaks.

Step 2: Data Acquisition
  • Run LC-MS (ESI+): Scan range m/z 100–400.

  • Run

    
    H NMR:  16 scans, 1 second relaxation delay.
    
  • Run

    
    C NMR:  512 scans (essential to see the quaternary C-Br carbon).
    
Step 3: Analysis Logic
  • Check MS: Is there a doublet at 227/229?

    • No: Stop. Product is not brominated.

    • Yes: Proceed.

  • Check NMR Aromatic Region:

    • Integrate aromatic protons. Do they sum to 3.0? (Parent = 4.0).

    • Check for the "singlet" or small doublet (

      
       Hz) indicative of the proton meta to the bromine and ortho to the alkyl ring.
      

Visualization: Decision Logic & Workflow

Diagram 1: Analytical Decision Tree

This diagram outlines the logical flow for determining if the amino-indanol scaffold has been successfully brominated.

AnalyticalLogic Start Crude Product Isolated MS_Check Step 1: LC-MS Analysis (ESI+ Mode) Start->MS_Check Isotope_Q Is 1:1 Doublet present at M and M+2? MS_Check->Isotope_Q No_Br RESULT: Non-Brominated (Starting Material or Side Product) Isotope_Q->No_Br No (Single Peak) Yes_Br Step 2: 1H NMR Analysis (Aromatic Region) Isotope_Q->Yes_Br Yes (Doublet) Proton_Count Integrate Aromatic Protons Yes_Br->Proton_Count Four_H RESULT: Mixture/Impure (4H indicates parent) Proton_Count->Four_H Sum = 4.0 Three_H Step 3: 13C NMR / IR Proton_Count->Three_H Sum = 3.0 Final_Check Check for C-Br (120 ppm) Check IR (600 cm-1) Three_H->Final_Check Confirmed CONFIRMED: Brominated Amino-Indanol Final_Check->Confirmed Signals Present

Caption: Logical decision tree for distinguishing brominated derivatives using sequential spectral gates.

Diagram 2: Spectral Correlation Map

This diagram visualizes how specific structural changes map to spectral outputs.

SpectralMap Br_Atom Bromine Atom (Br) Aromatic_Ring Indane Aromatic Ring Br_Atom->Aromatic_Ring Substitution MS_Iso MS: 1:1 Isotope Pattern (m/z M, M+2) Br_Atom->MS_Iso Mass/Isotopes IR_Stretch IR: C-Br Stretch (690-515 cm-1) Br_Atom->IR_Stretch Bond Vibration NMR_H 1H NMR: Simplification (4H -> 3H) Aromatic_Ring->NMR_H Symmetry Break NMR_C 13C NMR: Upfield Shift (C-Br ~120 ppm) Aromatic_Ring->NMR_C Heavy Atom Effect

Caption: Correlation map linking the physical introduction of Bromine to specific observable spectral shifts.

References

  • Ghosh, A. K., et al. (1998).[3] "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." Synthesis, 937–961.[3][4] (Foundational review on the scaffold).

  • Chemistry Steps. (2025). "Isotopes in Mass Spectrometry: Cl and Br Patterns." (Definitive guide on MS isotope ratios).

  • BenchChem. (2024). "Spectroscopic Data of (1R,2S)-1-amino-2-indanol: A Technical Guide." (Baseline data for the non-brominated parent).

  • Lumen Learning. "Infrared Spectra of Some Common Functional Groups." (Reference for C-Br stretch frequencies).

  • Doc Brown's Chemistry. "Interpretation of the infrared spectrum of bromoalkanes." (Comparative IR data).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-7-bromoindan-1-ol hydrochloride

Topic: Personal protective equipment for handling 2-Amino-7-bromoindan-1-ol hydrochloride Content Type: Operational Safety & Logistics Guide [1] Executive Safety Summary Substance Class: Halogenated Chiral Amino-Indanol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Amino-7-bromoindan-1-ol hydrochloride Content Type: Operational Safety & Logistics Guide

[1]

Executive Safety Summary

Substance Class: Halogenated Chiral Amino-Indanol Salt Primary Hazards: Corrosive/Irritant (Eyes, Mucous Membranes), Potential Sensitizer, Acute Toxicity (Inhalation/Ingestion). Operational Status: HIGH CAUTION . As a specialized pharmaceutical intermediate, comprehensive toxicological data (LD50) is often incomplete. Core Directive: Apply the Precautionary Principle . Handle as a Band 3 High-Potency Compound (HPAPI) until specific toxicology proves otherwise.[1]

Risk Assessment & Hazard Identification

To select the correct PPE, we must first understand the mechanism of injury. This compound presents a "Triple-Threat" hazard profile:

  • The Hydrochloride Salt Moiety: Upon contact with moisture (sweat, tears, mucous membranes), the salt hydrolyzes to release Hydrochloric Acid (HCl) . This causes immediate, severe irritation or chemical burns to eyes and respiratory tracts.

  • The Brominated Indane Core: Halogenated aromatic amines are lipophilic.[1] They can permeate standard latex gloves and skin, leading to potential systemic toxicity or long-term sensitization.[1]

  • Physical State (Fine Powder): The primary vector of exposure is airborne dust during weighing and transfer.[1]

Hazard CategoryRisk LevelMechanism of Action
Inhalation High Dust inhalation causes immediate bronchial irritation (HCl release).[1]
Ocular Critical Corrosive damage to cornea due to acidity.[1]
Dermal Moderate Irritation and potential permeation of the brominated organic framework.[1]
The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier.[1] Use this layered defense system.

A. Respiratory Protection (The Primary Barrier) [1]
  • Standard Operation: All open handling (weighing, dispensing) must occur inside a certified Chemical Fume Hood functioning at a face velocity of 80–100 fpm.

  • Outside Containment: If work must occur outside a hood (e.g., equipment maintenance), use a Powered Air Purifying Respirator (PAPR) or a tight-fitting Full-Face Respirator with P100 (HEPA) + Acid Gas cartridges.

    • Why Acid Gas? To neutralize potential HCl vapors if the powder hydrolyzes in humid air.[1]

B. Dermal Protection (The Glove Protocol)
  • Material: Nitrile Rubber (Minimum thickness: 5 mil).[1]

  • Technique: Double-Gloving is mandatory.[1]

    • Inner Glove: 4-5 mil Nitrile (Bright color, e.g., orange/blue).

    • Outer Glove: 5-8 mil Nitrile (Dark color or extended cuff).[1]

    • Logic: The outer glove takes the mechanical wear and initial chemical splash.[1] The inner glove acts as the final barrier.[1] If the inner glove becomes visible (outer glove tear), stop immediately.

  • Exclusion: Do NOT use Latex (poor organic resistance) or Vinyl (micro-pores).[1]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting).[1]

    • Critical Note: Safety glasses are insufficient for hydrochloride salts.[1] Dust can bypass the sides of glasses, mix with eye moisture, and create an acidic solution trapped against the eye.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton clothing.[1] Ensure wrist cuffs are tucked under the glove gauntlet.[1]

Visualization: PPE Decision Logic

PPE_Logic cluster_legend Decision Nodes Start Start: Handling 2-Amino-7-bromoindan-1-ol HCl Task Define Task Start->Task Weighing Weighing / Solid Transfer Task->Weighing Solution Dissolved in Solvent Task->Solution Hood Is Fume Hood Available? FullPPE PROTOCOL A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Splash Goggles 4. Lab Coat Hood->FullPPE YES RespPPE PROTOCOL B (High Risk): 1. P100 + Acid Gas Respirator 2. Double Nitrile Gloves 3. Chemical Apron Hood->RespPPE NO (Avoid if possible) Weighing->Hood Solution->Hood

Figure 1: Decision tree for selecting protective equipment based on engineering control availability.

Operational Protocol: Step-by-Step
Phase 1: Donning (Pre-Work)
  • Inspection: Check fume hood certification sticker.[1] Verify airflow.

  • Glove Layering: Put on inner nitrile gloves. Tape the cuff of the lab coat to these gloves (optional but recommended for high-dust tasks).[1] Put on outer nitrile gloves.[1][2][3]

  • Static Control: Use an ionizing bar or anti-static gun inside the hood.[1] Charged powders can "jump" out of spatulas, increasing inhalation risk.

Phase 2: Handling & Transfer
  • The "Deep Work" Rule: Perform all manipulations at least 6 inches inside the hood sash.[1]

  • Weighing: Use a closed balance enclosure if available. If not, tare the vial, add powder slowly, and cap immediately after transfer.

  • Solvent Addition: Add solvent slowly to the solid.[1]

    • Caution: The dissolution of HCl salts can be exothermic.[1] Watch for splashing.

Phase 3: Doffing & Disposal
  • Outer Glove Removal: Use the "Beak Method" (pinch outside cuff, pull inside out) to remove outer gloves inside the hood. Dispose of them as solid hazardous waste .[1]

  • Wipe Down: Wipe the work surface with a damp paper towel (water/methanol mix) to pick up invisible dust.[1] Dispose of the towel as hazardous waste.

  • Final Wash: Remove inner gloves near the exit.[1] Wash hands with soap and cool water (warm water opens pores) for 30 seconds.[1]

Emergency Response
IncidentImmediate Action
Eye Contact Flush immediately for 15 minutes. Hold eyelids open. The HCl component causes rapid damage; seconds count.[1]
Skin Contact Brush off dry powder before wetting (to prevent creating concentrated acid on skin).[1] Then rinse with water for 15 mins.
Spill (Solid) Do NOT dry sweep.[1] Cover with wet paper towels to dampen dust, then scoop into a hazardous waste bag.[1]
Spill (Liquid) Absorb with vermiculite or spill pads.[1] Dispose of as halogenated organic waste.[1]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][4] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets. (Basis for precautionary principle on unlisted intermediates). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.